molecular formula C12H15NO3 B019513 2-[(2,2-dimethylpropanoyl)amino]benzoic acid CAS No. 101724-84-9

2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Cat. No.: B019513
CAS No.: 101724-84-9
M. Wt: 221.25 g/mol
InChI Key: PGCLHEDGEGINOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-dimethylpropanoyl)amino]benzoic acid is a specialized benzoic acid derivative designed for chemical and pharmaceutical research. This compound combines an aminobenzoic acid core, a well-established scaffold in medicinal chemistry, with a pivaloyl (2,2-dimethylpropanoyl) group, creating a unique molecular structure for developing novel chemical entities. Key Research Applications: Pharmaceutical Intermediate: Serves as a critical building block in organic and medicinal chemistry for the synthesis of more complex molecules. The aminobenzoic acid scaffold is a component of various bioactive compounds and pharmaceuticals, with potential applications in developing agents with anti-inflammatory, antimicrobial, or anticancer properties . Ligand in Coordination Chemistry: The molecule possesses multiple potential donor atoms (from the carboxylic acid and amide functional groups) that can coordinate to various metal ions. This makes it a candidate for synthesizing novel metal complexes, which can be explored for their catalytic activity, magnetic properties, or structural characteristics . Building Block for Peptidomimetics: This compound can be utilized in the synthesis of amide and peptide derivatives. Its structure makes it suitable for creating molecular frameworks that mimic natural peptides, which is a valuable strategy in drug discovery . Research Value: The pivaloyl group introduces significant steric bulk and can enhance the metabolic stability of derived compounds. This makes this compound a valuable tool for structure-activity relationship (SAR) studies, particularly in optimizing the pharmacokinetic properties of lead molecules. Handling and Storage: Store in a cool, dry place. Protect from moisture. The compound should be handled only by qualified professionals with appropriate laboratory safety equipment. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCLHEDGEGINOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500030
Record name 2-(2,2-Dimethylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101724-84-9
Record name 2-(2,2-Dimethylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101724-84-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Pivalamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pivalamidobenzoic acid, also known as N-pivaloylanthranilic acid, is a derivative of anthranilic acid. Anthranilic acid and its derivatives are an important class of compounds in medicinal chemistry and materials science, known to exhibit a range of biological activities. The introduction of the bulky, lipophilic pivaloyl group to the 2-amino position of benzoic acid is expected to significantly modify its physicochemical properties and biological activity compared to the parent compound. This technical guide provides a comprehensive overview of the chemical properties of 2-Pivalamidobenzoic acid, detailed experimental protocols for its synthesis and purification, and a workflow for its preparation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Pivalamidobenzoic acid is presented in the tables below. It is important to note that while some of these properties are predicted or inferred from related compounds, others await experimental determination.

Table 1: General and Physical Properties of 2-Pivalamidobenzoic Acid

PropertyValue
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance White to off-white crystalline solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water.
pKa Data not available

Table 2: Spectroscopic Data for 2-Pivalamidobenzoic Acid

Technique Expected Chemical Shifts / Wavenumbers
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~13.0 (s, 1H, COOH), ~9.5 (s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.1-7.6 (m, 2H, Ar-H), 1.2 (s, 9H, C(CH₃)₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~177 (C=O, amide), ~169 (C=O, acid), ~140 (C-NH), ~115-135 (aromatic carbons), ~39 (quaternary C), ~27 (CH₃)
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch, acid), ~1650 (C=O stretch, amide I), ~1530 (N-H bend, amide II)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of 2-Pivalamidobenzoic acid.

Synthesis of 2-Pivalamidobenzoic Acid via Acylation of Anthranilic Acid

This procedure is based on the general principles of N-acylation of anilines using an acyl chloride in the presence of a base.

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Pivaloyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.1 eq) to the solution and cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Pivalamidobenzoic acid.

Purification of 2-Pivalamidobenzoic Acid by Recrystallization

Materials:

  • Crude 2-Pivalamidobenzoic acid

  • Ethanol

  • Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude 2-Pivalamidobenzoic acid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • Slowly add hot water to the solution until a slight turbidity persists.

  • If turbidity is excessive, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to obtain pure 2-Pivalamidobenzoic acid.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the preparation and potential reactivity of 2-Pivalamidobenzoic acid.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Pivalamidobenzoic Acid cluster_purification Purification start Start Materials: - Anthranilic Acid - Pivaloyl Chloride - Pyridine - Dichloromethane dissolve Dissolve Anthranilic Acid and Pyridine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_pivcl Add Pivaloyl Chloride (dropwise) cool->add_pivcl react React at Room Temperature (2-4 hours) add_pivcl->react workup Aqueous Workup: - Wash with HCl, H₂O, NaHCO₃, Brine react->workup dry Dry Organic Layer (MgSO₄) workup->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude 2-Pivalamidobenzoic Acid evaporate->crude_product dissolve_hot Dissolve Crude Product in Hot Ethanol/Water crude_product->dissolve_hot Proceed to Purification cool_slowly Cool Slowly to Crystallize dissolve_hot->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry_final Dry Crystals wash->dry_final pure_product Pure 2-Pivalamidobenzoic Acid dry_final->pure_product

Caption: Synthesis and Purification Workflow for 2-Pivalamidobenzoic Acid.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the chemical properties and a practical approach to the synthesis and purification of 2-Pivalamidobenzoic acid. While the provided protocols are based on established chemical principles, the specific reaction conditions may require optimization. The lack of extensive experimental data in the current literature highlights an opportunity for further research. Future work should focus on the experimental determination of the physicochemical properties outlined in this guide, as well as a thorough characterization using modern spectroscopic techniques. Furthermore, given the diverse biological activities of related anthranilic acid derivatives, investigating the pharmacological profile of 2-Pivalamidobenzoic acid, particularly in areas such as anti-inflammatory and anticancer research, could be a promising avenue for drug discovery and development.

An In-depth Technical Guide to the Synthesis of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid, a valuable intermediate in pharmaceutical and chemical research. The core of this document focuses on the prevalent synthetic route starting from 2-aminobenzoic acid (anthranilic acid). This guide furnishes a comprehensive experimental protocol, summarizes key quantitative data, and visually represents the synthetic pathway and experimental workflow through detailed diagrams. The methodologies and data presented herein are designed to equip researchers and professionals with the necessary information to effectively synthesize and utilize this compound in their research and development endeavors.

Introduction

This compound, also known as N-pivaloylanthranilic acid, is a derivative of anthranilic acid. The incorporation of the bulky pivaloyl group (a t-butyl group attached to a carbonyl) can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, stability, and interaction with biological targets. As such, this compound serves as a critical building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The most direct and common method for its preparation is the N-acylation of 2-aminobenzoic acid with pivaloyl chloride.

Starting Materials

The primary starting materials for this synthesis are commercially available and their properties are well-documented.

Compound Structure Formula Molar Mass ( g/mol ) Melting Point (°C) CAS Number
2-Aminobenzoic AcidNot availableC₇H₇NO₂137.14146-148118-92-3[1][2]
Pivaloyl ChlorideNot availableC₅H₉ClO120.58-573282-30-2
Triethylamine (Base)Not availableC₆H₁₅N101.19-114.7121-44-8
Dichloromethane (Solvent)Not availableCH₂Cl₂84.93-96.775-09-2

Synthetic Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

G r1 2-Aminobenzoic Acid p1 This compound r1->p1 + r2 Pivaloyl Chloride r2->p1 r3 Triethylamine b1 Triethylammonium chloride r3->b1 Reaction in Dichloromethane

Caption: N-acylation of 2-aminobenzoic acid with pivaloyl chloride.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, based on standard acylation procedures.

Materials:

  • 2-Aminobenzoic acid (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzoic acid (1.0 eq) and anhydrous dichloromethane. Stir the suspension at room temperature.

  • Addition of Base: Add triethylamine (1.2 eq) to the suspension and stir for 10-15 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add pivaloyl chloride (1.1 eq) dropwise to the stirring solution over 30 minutes. The reaction mixture may become cloudy or form a precipitate.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows.

G setup 1. Reaction Setup reaction 2. Acylation Reaction setup->reaction Add reagents monitor 3. TLC Monitoring reaction->monitor Check completion monitor->reaction Incomplete workup 4. Aqueous Work-up monitor->workup Complete extraction 5. Extraction workup->extraction Separate layers purify 6. Purification extraction->purify Isolate crude product characterize 7. Characterization purify->characterize Obtain pure product

Caption: General workflow for synthesis and purification.

Data Summary

The following table summarizes representative quantitative data for this synthesis. Actual results may vary based on reaction scale and conditions.

Parameter Value Method of Determination
Product Molar Mass 221.25 g/mol Calculation
Typical Yield 85 - 95%Gravimetric analysis after purification
Purity >98%HPLC or qNMR
Physical Appearance White to off-white solidVisual Inspection
Melting Point 178-180 °CMelting Point Apparatus

Characterization Data

The structure of the final product should be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Appearance of a singlet around 1.3 ppm (9H, t-butyl group), disappearance of the broad amine singlet from the starting material, and characteristic aromatic proton signals. A broad singlet for the amide N-H proton.
¹³C NMR Presence of a quaternary carbon signal for the t-butyl group, a carbonyl signal for the amide, and a carboxylic acid carbonyl signal, in addition to aromatic carbon signals.
FT-IR (cm⁻¹) Characteristic N-H stretching (~3300 cm⁻¹), C=O stretching for the carboxylic acid (~1700 cm⁻¹) and amide (~1650 cm⁻¹), and C-H stretching (~2960 cm⁻¹).
Mass Spec (MS) A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

Safety Precautions

  • Pivaloyl chloride is corrosive and lachrymatory. It reacts with water to produce HCl gas. Handle it in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • All procedures should be carried out in a fume hood, and appropriate safety measures should be in place.

References

An In-Depth Technical Guide to the Spectroscopic Data of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 30165-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine, also identified by CAS number 30165-96-9. This compound is a key intermediate in the synthesis of Timolol, a non-selective beta-adrenergic blocker used in the treatment of glaucoma and hypertension. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization in synthetic and medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine

  • CAS Number: 30165-96-9 (Note: CAS 101724-84-9 is an alternative or historical identifier)

  • Molecular Formula: C₆H₈ClN₃OS

  • Molecular Weight: 205.67 g/mol

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for the target compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.72–3.68Multiplet4HMorpholine CH₂ (adjacent to oxygen)
3.45–3.41Multiplet4HMorpholine CH₂ (adjacent to nitrogen)

Data obtained in CDCl₃ at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
167.2C-Cl on thiadiazole ring
152.4C-N on thiadiazole ring
66.8Morpholine CH₂ (adjacent to oxygen)
48.3Morpholine CH₂ (adjacent to nitrogen)

Predicted data.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine are presented below.

Table 3: IR Spectroscopic Data (ATR-FTIR)

Wavenumber (cm⁻¹)Functional Group Assignment
~2950-2850C-H stretching (aliphatic)
~1600-1550C=N stretching (thiadiazole ring)
~1450CH₂ bending
~1280 & ~1115C-O-C stretching (ether in morpholine)
~1100C-N stretching (amine)
~800-600C-Cl stretching

Characteristic absorption regions for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

m/zIon
206.1[M+H]⁺

Mass spectral analysis showed the protonated molecule.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

  • Process the FID with an exponential window function and Fourier transform.

  • Phase and baseline correct the spectrum.

IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

Data Acquisition (Direct Infusion):

  • Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 10-20 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.

  • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-300).

Experimental Workflow: Synthesis of Timolol

4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine is a crucial intermediate in several synthetic routes to Timolol. A common pathway involves the reaction of this intermediate with a protected form of (S)-1-(tert-butylamino)-2,3-propanediol. The following diagram illustrates a generalized workflow for the synthesis of Timolol from 3,4-dichloro-1,2,5-thiadiazole and morpholine.

Timolol_Synthesis cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Timolol Precursor cluster_2 Step 3: Final Product Formation A 3,4-dichloro-1,2,5-thiadiazole C 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 30165-96-9) A->C Nucleophilic Substitution B Morpholine B->C E Racemic Timolol Precursor C->E Reaction with propanediol derivative D (S)-1-(tert-butylamino)-2,3-propanediol (protected) D->E F Deprotection & Resolution E->F G (S)-Timolol F->G

Caption: Generalized workflow for the synthesis of (S)-Timolol.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and analytical methodologies related to 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 30165-96-9). The presented NMR, IR, and MS data, along with detailed experimental protocols, are essential for the identification, characterization, and quality control of this important pharmaceutical intermediate. The included synthesis workflow for Timolol further contextualizes the significance of this compound in drug development.

References

An In-depth Technical Guide on the Physical Properties of 2-Pivalamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 2-Pivalamidobenzoic acid, with a focus on its solubility and melting point. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for the determination of these critical parameters.

Introduction to 2-Pivalamidobenzoic Acid

2-Pivalamidobenzoic acid, also known by its IUPAC name 2-[(2,2-dimethylpropanoyl)amino]benzoic acid, is an organic compound with the chemical formula C₁₂H₁₅NO₃. Its structure consists of a benzoic acid molecule where the amino group at the 2-position is acylated with a pivaloyl group. The presence of the bulky tert-butyl group in the pivaloyl moiety is expected to influence its solid-state properties and solubility profile.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 101724-84-9[1]

  • Molecular Weight: 221.26 g/mol [1]

  • Physical Form: Solid[1]

Physical Properties

The following table summarizes the available and estimated physical properties for 2-Pivalamidobenzoic acid.

PropertyValueSource/Method
Melting Point Data not available (expected to be a crystalline solid with a relatively high melting point)-
Solubility Data not available (expected to have low solubility in water and higher solubility in organic solvents)-

Experimental Protocols for Physical Property Determination

For researchers requiring precise data, the following standard experimental protocols are recommended for determining the melting point and solubility of 2-Pivalamidobenzoic acid.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, dry sample of 2-Pivalamidobenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate initially until it is about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

  • Reporting: The melting point is reported as a range. For a pure substance, this range is typically narrow.

Methodology: Isothermal Shake-Flask Method

  • Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions at various pH values, and common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).

  • Procedure:

    • An excess amount of solid 2-Pivalamidobenzoic acid is added to a known volume of the selected solvent in a sealed flask.

    • The flasks are agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-72 hours).

    • After reaching equilibrium, the suspension is allowed to settle, and the supernatant is filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.

  • Data Presentation: Solubility is typically reported in units of mg/mL or mol/L at a specific temperature.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a compound like 2-Pivalamidobenzoic acid.

G Workflow for Physical Property Determination A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Melting Point Determination (Capillary Method) B->C D Solubility Profiling (Shake-Flask Method) B->D E Data Analysis and Reporting C->E D->E

Caption: Generalized workflow for determining the physical properties of a synthesized compound.

References

An In-depth Technical Guide to 2-[(2,2-dimethylpropanoyl)amino]benzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2,2-dimethylpropanoyl)amino]benzoic acid, also known as 2-pivalamidobenzoic acid, is a valuable chemical intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety and a sterically hindered pivaloyl group, imparts unique properties that make it a versatile building block for the synthesis of a variety of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₂H₁₅NO₃. It is characterized by the presence of a carboxylic acid group and an amide linkage. The bulky tert-butyl group of the pivaloyl moiety can influence the molecule's conformation and reactivity. It is generally soluble in organic solvents and less soluble in water.[1] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O, COOH) allows for the formation of various intermolecular interactions.

PropertyValueReference
CAS Number101724-84-9[1]
Molecular FormulaC₁₂H₁₅NO₃[1]
Molecular Weight221.25 g/mol [1]
IUPAC NameThis compound
Synonyms2-Pivalamidobenzoic acid[1]

Synthesis

The primary route for the synthesis of this compound involves the acylation of anthranilic acid (2-aminobenzoic acid) with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Anthranilic acid

  • Pivaloyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottomed flask, dissolve anthranilic acid in a suitable solvent such as dichloromethane.

  • Add a base, for example, pyridine, to the solution. The base acts as a scavenger for the HCl that will be generated during the reaction.

  • Cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride to the cooled solution with stirring. The pivaloyl chloride is typically added dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., dilute HCl) to remove excess base, followed by a wash with water and brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A Anthranilic Acid Reaction Acylation Reaction in Dichloromethane A->Reaction B Pivaloyl Chloride B->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup (HCl, H2O, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation P This compound Evaporation->P

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzoic acid ring. The substitution pattern will influence the multiplicity of these signals.

  • Amide Proton (N-H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • tert-Butyl Protons: A characteristic sharp singlet at a higher field (typically δ 1.0-1.5 ppm) corresponding to the nine equivalent protons of the pivaloyl group.

  • Carboxylic Acid Proton (O-H): A very broad singlet at a downfield position (often > δ 10 ppm), which may not always be observed depending on the solvent and conditions.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: Two signals in the downfield region (typically δ 165-180 ppm) corresponding to the amide and carboxylic acid carbonyl carbons.

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).

  • Quaternary Carbon (tert-Butyl): A signal for the quaternary carbon of the pivaloyl group.

  • Methyl Carbons (tert-Butyl): A signal for the three equivalent methyl carbons of the pivaloyl group.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A peak in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Amide): Strong absorption bands in the region of 1650-1750 cm⁻¹.

  • C-N Stretch and N-H Bend (Amide): Absorptions in the fingerprint region.

  • Aromatic C-H and C=C Stretches: Peaks characteristic of the benzene ring.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.25 g/mol ).

  • Fragmentation patterns would likely involve the loss of the tert-butyl group, the carboxylic acid group, and other characteristic fragments.

Applications as a Chemical Intermediate

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery. One of the most prominent applications is in the preparation of quinazolinones and related fused heterocyclic systems.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antiviral properties. The synthesis of quinazolinone derivatives from this compound typically involves a cyclization reaction.

Quinazolinone_Synthesis cluster_starting_material Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product A This compound Reaction Cyclization/ Condensation A->Reaction B Amine or Ammonia Source B->Reaction C Dehydrating Agent or Activating Agent C->Reaction P Quinazolinone Derivative Reaction->P

Caption: Pathway for the synthesis of quinazolinone derivatives.

This synthetic strategy allows for the introduction of various substituents onto the quinazolinone scaffold, enabling the generation of diverse chemical libraries for drug screening. The pivaloyl group can act as a protecting group for the amine, which can be removed under specific conditions if required for further functionalization.

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is present in various biologically active molecules. For instance, derivatives of aminobenzoic acid are known to be precursors for compounds with antiviral activity, including those targeting herpes simplex virus. The structural features of this compound make it a promising candidate for the development of novel antiviral agents.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility in the construction of complex heterocyclic systems like quinazolinones make it an attractive building block for drug discovery programs. Further research into its applications and the development of detailed characterization data will undoubtedly expand its utility for researchers and scientists in the pharmaceutical industry.

References

Theoretical Insights into the Conformational Landscape of 2-Pivalamidobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the conformational preferences of 2-Pivalamidobenzoic acid. In the absence of direct experimental data for this specific molecule, this paper synthesizes findings from analogous ortho-substituted benzoic acids and sterically hindered amides to predict its structural behavior. A central focus is the interplay between the bulky pivaloyl group and the carboxylic acid moiety, which dictates the molecule's three-dimensional geometry and potential for intramolecular interactions. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and presents logical workflows for conformational analysis, offering valuable insights for applications in medicinal chemistry and drug design.

Introduction

2-Pivalamidobenzoic acid, an N-acyl derivative of anthranilic acid, presents a unique conformational landscape governed by the steric and electronic interplay of its constituent functional groups. The bulky tert-butyl group of the pivalamido moiety introduces significant steric hindrance, profoundly influencing the orientation of the amide and carboxylic acid groups relative to the benzene ring. Understanding the preferred conformations of this molecule is crucial for predicting its physicochemical properties, receptor binding affinity, and overall potential as a scaffold in drug discovery.

This guide leverages theoretical principles and data from closely related molecular systems to construct a detailed conformational profile of 2-Pivalamidobenzoic acid. The primary factors considered are steric repulsion, the potential for intramolecular hydrogen bonding, and the rotational barriers around key single bonds.

Predicted Conformational Preferences

The conformation of 2-Pivalamidobenzoic acid is primarily defined by the dihedral angles around the C(aryl)-C(arboxyl) and C(aryl)-N(amide) bonds. Due to the steric bulk of the pivaloyl group, a planar conformation is highly unlikely. Instead, the molecule is expected to adopt a non-planar arrangement to minimize steric strain.

Rotational Isomers

Rotation around the C(aryl)-N(amide) bond will be significantly restricted. Theoretical studies on similar ortho-substituted benzamides indicate substantial rotational barriers.[1] The bulky tert-butyl group is anticipated to favor a conformation where it is oriented away from the carboxylic acid group to alleviate steric clash.

Furthermore, the amide bond itself can exist in cis and trans conformations. While the trans conformation is generally favored in secondary amides, the presence of a bulky substituent on the nitrogen can influence this equilibrium.[2] For 2-Pivalamidobenzoic acid, the trans isomer is expected to be overwhelmingly preferred to avoid severe steric repulsion between the tert-butyl group and the aromatic ring.

Intramolecular Hydrogen Bonding

A key feature influencing the conformation of N-acyl anthranilic acids is the potential for intramolecular hydrogen bonding between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton (O-H) and the amide carbonyl oxygen.[3] The formation of such a hydrogen bond would lead to a more planar, cyclic-like conformation. However, the steric hindrance imposed by the pivaloyl group may distort the geometry required for an optimal hydrogen bond.

Quantitative Conformational Data (Predicted)

While specific experimental values for 2-Pivalamidobenzoic acid are not available, the following table summarizes expected ranges for key geometric parameters based on data from analogous compounds. These values are derived from computational studies on ortho-substituted benzoic acids and sterically hindered amides.[4][5]

ParameterPredicted Value/RangeRationale
Dihedral Angle (C-C-N-C) 40° - 70°To minimize steric hindrance between the pivaloyl group and the carboxylic acid group.
Dihedral Angle (C-C-C=O) 20° - 50°To alleviate steric repulsion between the carboxylic acid and the bulky amide substituent.[4]
Amide Rotational Barrier (C-N) 15 - 23 kcal/molTypical range for amide bonds, potentially higher due to ortho-substitution.[5]
Intramolecular H-bond Distance (N-H···O=C) 2.0 - 2.5 ÅIf present, this would be a relatively weak and distorted hydrogen bond due to steric constraints.

Methodologies for Conformational Analysis

The theoretical study of 2-Pivalamidobenzoic acid conformation would involve a combination of computational and experimental techniques.

Computational Protocols

4.1.1. Density Functional Theory (DFT) Calculations:

  • Objective: To determine the stable conformers, relative energies, and rotational barriers.

  • Methodology:

    • Initial 3D structure generation of 2-Pivalamidobenzoic acid.

    • Conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.

    • Geometry optimization and frequency calculations for each conformer using DFT at a level such as B3LYP/6-311++G(d,p).[3]

    • Calculation of the potential energy surface by systematically varying key dihedral angles to determine rotational barriers.[1]

    • Analysis of intramolecular interactions using methods like Natural Bond Orbital (NBO) analysis.[3]

4.1.2. Ab Initio Calculations:

  • Objective: To obtain highly accurate single-point energies for the DFT-optimized geometries.

  • Methodology:

    • Employing higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ) to refine the relative energies of the conformers.[6]

Experimental Protocols (Proposed)

4.2.1. X-ray Crystallography:

  • Objective: To determine the solid-state conformation of the molecule.

  • Methodology:

    • Synthesis and purification of 2-Pivalamidobenzoic acid.

    • Growth of single crystals suitable for X-ray diffraction.

    • Data collection on a single-crystal X-ray diffractometer.

    • Structure solution and refinement to obtain precise bond lengths, bond angles, and dihedral angles.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To study the solution-phase conformation and dynamics.

  • Methodology:

    • Acquisition of 1D (¹H, ¹³C) and 2D (COSY, NOESY, HSQC) NMR spectra in a suitable solvent (e.g., CDCl₃, DMSO-d₆).

    • Analysis of chemical shifts and coupling constants to infer conformational preferences.

    • Use of Nuclear Overhauser Effect (NOE) data from NOESY spectra to determine through-space proximities of protons, providing evidence for specific conformers.

    • Variable temperature NMR studies to determine the rotational barriers around the amide C-N bond.[1]

Visualizing Conformational Analysis Workflows and Relationships

The following diagrams illustrate the logical flow of a theoretical conformational analysis and the relationships between different conformational states.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Results synthesis Synthesis of 2-Pivalamidobenzoic Acid purification Purification synthesis->purification xray X-ray Crystallography purification->xray Single Crystal Growth nmr NMR Spectroscopy purification->nmr Dissolution solid_state Solid-State Conformation xray->solid_state solution_state Solution-State Conformation nmr->solution_state dft DFT Calculations ab_initio Ab Initio Calculations dft->ab_initio Refine Energies theoretical_model Theoretical Conformational Model dft->theoretical_model ab_initio->theoretical_model

Figure 1: Experimental and Computational Workflow.

conformational_relationships planar Planar Conformation (High Energy) transition_state Rotational Transition State planar->transition_state Distortion non_planar_1 Non-Planar Conformer 1 (Low Energy) h_bonded Intramolecular H-Bonded Conformation (Potential) non_planar_1->h_bonded H-bond formation non_planar_2 Non-Planar Conformer 2 (Low Energy) non_planar_2->h_bonded H-bond formation transition_state->non_planar_1 Rotation transition_state->non_planar_2 Rotation

Figure 2: Conformational Energy Landscape Relationships.

Conclusion

The conformational behavior of 2-Pivalamidobenzoic acid is predicted to be dominated by the steric influence of the bulky pivaloyl group, leading to a non-planar ground state conformation. The potential for a weak, distorted intramolecular hydrogen bond exists, but its formation would be in competition with the energetic penalty of increased steric strain. The methodologies outlined in this guide provide a robust framework for a detailed investigation into the precise conformational landscape of this molecule. A thorough understanding of its three-dimensional structure is a critical first step in leveraging 2-Pivalamidobenzoic acid and its derivatives in the rational design of novel therapeutics.

References

Methodological & Application

Synthesis Protocol for 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The procedure involves the acylation of 2-aminobenzoic acid with pivaloyl chloride in the presence of a base. This document outlines the necessary reagents, equipment, step-by-step methodology, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 2-(pivaloylamino)benzoic acid, is a chemical compound with applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The synthesis described herein is a straightforward N-acylation reaction where the amino group of 2-aminobenzoic acid is acylated using pivaloyl chloride. Pivaloyl chloride is a reactive acylating agent, and the bulky tert-butyl group it introduces can impart unique steric and electronic properties to the final molecule. The reaction is typically carried out in an inert solvent with a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Aminobenzoic acidReagent Grade, ≥98%Sigma-Aldrich
Pivaloyl chlorideReagent Grade, ≥98%Sigma-Aldrich
TriethylamineAnhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Sodium sulfate (Na2SO4)Anhydrous, granularFisher Scientific
Magnetic stirrer and stir bar-VWR
Round-bottom flask250 mLVWR
Dropping funnel50 mLVWR
Ice bath--
Buchner funnel and flask-VWR
Rotary evaporator-Heidolph
TLC plates (Silica gel 60 F254)-Merck
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.[1][2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Quantitative Data

ParameterValue
Reactants
2-Aminobenzoic acid13.7 g (0.1 mol)
Pivaloyl chloride12.7 g (0.105 mol)
Triethylamine11.1 g (0.11 mol)
Product
Theoretical Yield22.1 g
Actual Yield Typically 85-95%
Characterization
Melting PointReported values vary
AppearanceWhite to off-white solid
Purity (by HPLC/NMR)>98%

Note: Actual yield and characterization data may vary depending on experimental conditions and scale.

Visual Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Aminobenzoic Acid and Triethylamine in DCM cool Cool to 0 °C start->cool add_pivcl Add Pivaloyl Chloride Dropwise cool->add_pivcl react Stir at Room Temperature add_pivcl->react quench Quench with 1M HCl react->quench extract Separate Organic Layer quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Pivaloyl chloride is corrosive and has a pungent odor; handle it in a well-ventilated fume hood.

  • Triethylamine is flammable and has a strong odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound. The procedure is based on established chemical principles and can be readily adapted for various scales in a research or development setting. The provided workflow and data tables offer a clear and concise guide for executing this synthesis.

References

Application Notes and Protocols for 2-[(2,2-dimethylpropanoyl)amino]benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2,2-dimethylpropanoyl)amino]benzoic acid, also known as N-pivaloylanthranilic acid, belongs to the class of N-acyl anthranilic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Anthranilic acid and its derivatives are known to be key scaffolds in the development of therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural versatility of the N-acyl anthranilic acid core allows for a wide range of modifications to optimize potency, selectivity, and pharmacokinetic profiles.

The primary mechanism of action for many N-acyl anthranilic acid derivatives as anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, key players in the biosynthesis of prostaglandins which are mediators of inflammation and pain. Furthermore, certain derivatives have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related N-acyl anthranilic acids. It includes detailed protocols for the synthesis and biological evaluation of this class of compounds.

Application Notes

Anti-inflammatory Applications

N-acyl anthranilic acid derivatives are widely investigated for their anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The anti-inflammatory potential of this compound can be evaluated using in vitro COX inhibition assays and in vivo models of inflammation such as the carrageenan-induced paw edema model in rodents.

Anticancer Applications

Several derivatives of 2-aminobenzoic acid have been reported to possess significant anticancer activity. These compounds can induce cytotoxicity in various cancer cell lines. The therapeutic potential of this compound as an anticancer agent can be explored through in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. Further studies can elucidate the mechanism of action, which may involve apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following tables summarize representative quantitative data for structurally related N-acyl anthranilic acid derivatives to illustrate the potential activity of this class of compounds.

Table 1: In Vitro COX Inhibition Activity of Representative N-Acyl Anthranilic Acid Derivatives

Compound ReferenceCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀)
JS-3>10018.2>5.56
JS-4594.313.70
Mefenamic Acid12.232.50.38

Data from a study on novel anthranilic acid derivatives as anti-inflammatory agents.[1] IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: In Vitro Anticancer Activity of Representative 2-aminobenzoic acid Hydrazide Derivatives

Compound ReferenceCell LineIC₅₀ (µM)
Compound g (R = 5-Br)HeLa241.62
Compound b (R = 5-CH₃)HeLa259.51
Compound g (R = 5-Br)IMR-32>300
Compound b (R = 5-CH₃)IMR-32>300

Data from a study on the anticancer activities of 2-aminobenzoic acid hydrazides.[2] IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-acylation of 2-aminobenzoic acid.

Materials:

  • 2-aminobenzoic acid (anthranilic acid)

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Dissolve 2-aminobenzoic acid in DCM/THF add_base Add Pyridine/Triethylamine and cool to 0 °C start->add_base add_acyl_chloride Add Pivaloyl Chloride dropwise add_base->add_acyl_chloride react Stir at room temperature (4-6 hours) add_acyl_chloride->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization/ Column Chromatography concentrate->purify end_product This compound purify->end_product

A flowchart illustrating the synthesis of the target compound.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of the compound against COX-1 and COX-2.[3][4]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe in each well of a 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Add the COX enzyme (either COX-1 or COX-2) to all wells except for the no-enzyme control wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the test compound concentration.

Diagram 2: COX Inhibition Assay Workflow

G cluster_cox_assay In Vitro COX Inhibition Assay Workflow prep_plate Prepare 96-well plate with Assay Buffer, Heme, and Probe add_compounds Add Test Compound, Vehicle, and Positive Control prep_plate->add_compounds add_enzyme Add COX-1 or COX-2 Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate at RT (10-15 min) add_enzyme->pre_incubate start_reaction Initiate reaction with Arachidonic Acid pre_incubate->start_reaction measure_fluorescence Measure Fluorescence (Kinetic Mode) start_reaction->measure_fluorescence analyze_data Calculate Reaction Rates and IC₅₀ Values measure_fluorescence->analyze_data

Workflow for the in vitro COX inhibition assay.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of the compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability versus the logarithm of the test compound concentration.

Diagram 3: MTT Assay Workflow

G cluster_mtt_assay MTT Assay for Anticancer Activity seed_cells Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Test Compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance analyze_data Calculate Cell Viability and IC₅₀ Values measure_absorbance->analyze_data

Workflow for the MTT cytotoxicity assay.

Signaling Pathway

Diagram 4: Prostaglandin Biosynthesis Pathway and Site of Inhibition

G cluster_pathway Prostaglandin Biosynthesis Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G₂ cox->pgg2 pgh2 Prostaglandin H₂ pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor N-Acyl Anthranilic Acid Derivatives inhibitor->cox Inhibition

Inhibition of COX enzymes by N-acyl anthranilic acids.

References

Application Notes and Protocols for the Analytical Characterization of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2,2-dimethylpropanoyl)amino]benzoic acid, also known as 2-(pivaloylamino)benzoic acid, is a derivative of anthranilic acid. Its structural features, including a carboxylic acid group and an amide linkage, suggest its potential utility as a building block in medicinal chemistry and materials science. A thorough analytical characterization is crucial to confirm its identity, purity, and physicochemical properties. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and related compounds is presented below.

PropertyValueReference Compound
Molecular FormulaC12H15NO3This compound
Molecular Weight221.25 g/mol This compound
Melting Point~199-201 °C2-((2,6-dimethylphenyl)amino)benzoic acid[1]
AppearanceExpected to be a solidGeneral knowledge of similar compounds

Analytical Methods and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the compound and for the separation of potential isomers or impurities. A reverse-phase method is generally suitable for this type of molecule.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (ACN) and water with an acidic modifier. For example, a starting condition could be 60:40 (v/v) Acetonitrile:Water with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a general starting point is 254 nm or 280 nm).[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]

Data Presentation:

ParameterValue
Retention TimeTo be determined experimentally
Purity (%)To be calculated from peak area
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of the molecule. Both ¹H and ¹³C NMR are essential.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters include a spectral width of 200-220 ppm.

Data Presentation: Expected Chemical Shifts (δ) in ppm

Note: These are predicted values based on structurally similar compounds and may vary based on the solvent and experimental conditions.

¹H NMR AssignmentPredicted δ (ppm)MultiplicityIntegration
Aromatic Protons7.0 - 8.5m4H
Amide NH9.0 - 11.0br s1H
Carboxylic Acid OH10.0 - 13.0br s1H
t-Butyl Protons1.3s9H
¹³C NMR AssignmentPredicted δ (ppm)
Carbonyl (Amide)~176
Carbonyl (Carboxylic Acid)~170
Aromatic Carbons115 - 140
Quaternary (t-Butyl)~40
Methyl (t-Butyl)~27
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, which can be coupled to an HPLC system (LC-MS).

  • Ionization Mode: ESI can be run in both positive and negative ion modes. For this compound, both modes should be evaluated.

  • Sample Introduction: The sample can be introduced via direct infusion of a dilute solution (e.g., 10 µg/mL in methanol) or via an LC system as described in the HPLC section.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which can aid in structural confirmation.

Data Presentation:

Ionm/z (calculated)m/z (observed)
[M+H]⁺222.11To be determined
[M-H]⁻220.09To be determined
[M+Na]⁺244.09To be determined

Expected Fragmentation: Key fragmentation pathways may include the loss of the pivaloyl group and decarboxylation.

Thermal Analysis for Physicochemical Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, phase transitions, and thermal stability.[5]

Experimental Protocol:

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.[6]

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.[7]

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min to determine the decomposition profile.[6]

Data Presentation:

Thermal Analysis ParameterValue
Melting Point (DSC Onset)To be determined (~199-201 °C expected)[1]
Decomposition Temperature (TGA Onset)To be determined

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound.

G Analytical Workflow for Characterization cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_data Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC for Purity Purification->HPLC Purity Check NMR NMR for Structure (¹H, ¹³C) Purification->NMR Structural Confirmation MS MS for Molecular Weight and Fragmentation Purification->MS Molecular Weight Verification Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Physicochemical Properties DataAnalysis Data Interpretation and Comparison HPLC->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Thermal->DataAnalysis Report Application Note Generation DataAnalysis->Report

Caption: A logical workflow for the synthesis, purification, and comprehensive analytical characterization of novel chemical entities.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of HPLC, NMR, mass spectrometry, and thermal analysis, researchers can confidently verify the identity, purity, and key physicochemical properties of this compound, which is essential for its application in research and development.

References

Application Notes and Protocols for HPLC Purification of 2-Pivalamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 2-Pivalamidobenzoic acid using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established principles of reversed-phase chromatography and are intended to serve as a robust starting point for method development and optimization.

Introduction

2-Pivalamidobenzoic acid is an organic compound that may be synthesized as an intermediate in various pharmaceutical and chemical manufacturing processes. Achieving high purity of this compound is often critical for subsequent reactions and for ensuring the quality and safety of the final product. Reversed-phase HPLC is a powerful technique for the purification of such aromatic carboxylic acids, offering high resolution and efficiency.

This guide outlines a standard reversed-phase HPLC protocol, including system parameters, mobile phase preparation, sample preparation, and a purification workflow. It also provides guidance on method development and validation.

Experimental Protocols

A detailed methodology for the HPLC purification of 2-Pivalamidobenzoic acid is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude sample and the available instrumentation.

2.1. Materials and Equipment

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column is recommended as a starting point. Typical dimensions for semi-preparative purification are 250 mm x 10 mm with 5 µm particle size.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) for mobile phase modification. Ammonium formate or ammonium acetate can be used for pH adjustment if mass spectrometry (MS) detection is desired.

  • Sample: Crude 2-Pivalamidobenzoic acid.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

2.2. Sample Preparation

  • Accurately weigh a known amount of crude 2-Pivalamidobenzoic acid.

  • Dissolve the sample in a minimal amount of a suitable solvent. A mixture of the initial mobile phase components (e.g., 50:50 acetonitrile:water) is a good starting point. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.

2.3. HPLC Method Parameters

The following table outlines a starting point for the HPLC purification method.

ParameterRecommended Condition
Column C18, 250 mm x 10 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes, then a 5-minute wash at 95% B, followed by a 5-minute re-equilibration at 30% B.
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 500 µL (can be adjusted based on sample concentration and column loading)

2.4. Purification and Post-Processing

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Collect fractions corresponding to the main peak of 2-Pivalamidobenzoic acid.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified solid compound.

Data Presentation

The following tables present representative data that could be obtained during the method development and validation for the purification of 2-Pivalamidobenzoic acid. These values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Representative Chromatographic Data

CompoundRetention Time (min)Purity (Pre-purification) (%)Purity (Post-purification) (%)Recovery (%)
2-Pivalamidobenzoic acid12.585>9990
Impurity 18.25<0.1-
Impurity 215.110<0.1-

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²) >0.999
Precision (%RSD) <2.0%
Accuracy (% Recovery) 98-102%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of 2-Pivalamidobenzoic acid.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection GradientElution Gradient Elution & Separation Injection->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling SolventRemoval Solvent Removal (Evaporation/Lyophilization) Pooling->SolventRemoval FinalProduct Pure 2-Pivalamidobenzoic Acid SolventRemoval->FinalProduct

Caption: Workflow for HPLC Purification of 2-Pivalamidobenzoic Acid.

Method Development and Optimization Considerations

  • Column Selection: While a C18 column is a versatile starting point, other stationary phases such as C8, Phenyl-Hexyl, or embedded polar group (EPG) columns could offer different selectivity for challenging impurity profiles.

  • Mobile Phase pH: The retention of 2-Pivalamidobenzoic acid, being a carboxylic acid, is sensitive to the pH of the mobile phase. Using an acidic mobile phase (pH 2-3) will ensure the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column. Formic acid or trifluoroacetic acid are common choices.

  • Organic Modifier: Acetonitrile generally provides lower backpressure and better UV transparency than methanol. A comparison of both solvents may be beneficial to optimize selectivity.

  • Gradient Optimization: The gradient slope can be adjusted to improve the resolution between the main peak and closely eluting impurities. A shallower gradient will increase run time but can significantly enhance separation.

  • Loading Study: To maximize throughput in a preparative setting, a loading study should be performed to determine the maximum amount of crude material that can be injected without compromising resolution.

By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively develop and implement a robust HPLC method for the purification of 2-Pivalamidobenzoic acid.

Application Notes and Protocols for Developing Assays with 2-[(2,2-dimethylpropanoyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-aminobenzoic acid (anthranilic acid) are a class of compounds with diverse biological activities.[1] This document focuses on providing detailed application notes and experimental protocols for the characterization of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid and its analogs, with a primary focus on their potential modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a well-established therapeutic target for conditions such as neuropathic pain, migraine, and certain types of cancer.[2][3]

TRPM8 is a non-selective cation channel that is activated by cold temperatures, as well as chemical agonists like menthol and icilin.[4] Its activation leads to an influx of calcium ions (Ca²⁺), which triggers a signaling cascade resulting in the sensation of cold and potential analgesic effects.[4] The assays described herein are designed to determine the efficacy and potency of this compound derivatives as modulators of TRPM8 activity.

Data Presentation

CompoundTargetAssay TypeParameterValueReference
Agonists
MentholHuman TRPM8Calcium FluxEC₅₀~80 µM
IcilinHuman TRPM8Calcium FluxEC₅₀~500 nM
WS-12Human TRPM8ElectrophysiologyEC₅₀~193 nM[3]
Antagonists
AMTBRat TRPM8Calcium Influx-Blocks menthol-induced response[5]
Compound 18l (Icilin analog)Human TRPM8Calcium FluxIC₅₀73 nM[6]

Signaling Pathway

The activation of the TRPM8 channel initiates a signaling cascade that is crucial for its physiological effects. The following diagram illustrates the key components of this pathway.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Gene_Transcription Gene Transcription (e.g., c-Jun) TRPM8->Gene_Transcription Initiates signaling to nucleus PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq Gq Protein Gq->PLC Activates PIP2->TRPM8 Is required for channel activity Compound 2-[(2,2-dimethylpropanoyl)amino] benzoic acid derivative Compound->TRPM8 Modulates Cold Cold Temperature Cold->TRPM8 Activates Ca_Influx->PLC Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential (in neurons) Depolarization->AP

TRPM8 Signaling Pathway

Experimental Protocols

Two primary assays are recommended for characterizing the activity of this compound derivatives on the TRPM8 channel: a Calcium Flux Assay for initial screening and potency determination, and a Patch-Clamp Electrophysiology assay for detailed mechanistic studies.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon channel activation or inhibition. It is a robust method for high-throughput screening and determining the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Workflow Diagram

Calcium_Flux_Workflow start Start cell_culture Culture HEK293 cells stably expressing TRPM8 start->cell_culture plating Plate cells in a 96-well black-walled, clear-bottom plate cell_culture->plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plating->dye_loading incubation Incubate for 60 min at 37°C and 30 min at RT dye_loading->incubation wash Wash cells to remove extracellular dye incubation->wash compound_addition Add 2-[(2,2-dimethylpropanoyl)amino] benzoic acid derivative wash->compound_addition agonist_addition For antagonist assay: Add a known TRPM8 agonist (e.g., Menthol or Icilin) compound_addition->agonist_addition readout Measure fluorescence kinetically using a plate reader compound_addition->readout If agonist agonist_addition->readout analysis Analyze data to determine EC₅₀ or IC₅₀ values readout->analysis end End analysis->end Patch_Clamp_Workflow start Start cell_prep Prepare HEK293-TRPM8 cells on coverslips start->cell_prep pipette_prep Pull and fire-polish glass micropipettes cell_prep->pipette_prep solution_prep Prepare intracellular and extracellular solutions pipette_prep->solution_prep seal_formation Approach a cell and form a high-resistance seal (GΩ seal) solution_prep->seal_formation whole_cell Rupture the cell membrane to achieve whole-cell configuration seal_formation->whole_cell recording Record baseline ion channel currents whole_cell->recording compound_perfusion Perfuse with 2-[(2,2-dimethylpropanoyl)amino] benzoic acid derivative recording->compound_perfusion data_acquisition Acquire current recordings in response to voltage steps or ramps compound_perfusion->data_acquisition analysis Analyze current-voltage (I-V) relationships and determine compound effects data_acquisition->analysis end End analysis->end

References

The Role of 2-Substituted Benzoic Acids in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for more effective and safer anti-inflammatory drugs is a cornerstone of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a primary therapeutic option, largely exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. This document provides detailed application notes and protocols on the synthesis of potent anti-inflammatory agents derived from 2-substituted benzoic acids. While the initial focus of this investigation was on 2-pivalamidobenzoic acid, a comprehensive review of the scientific literature did not yield specific examples of its direct use as a starting material for established anti-inflammatory agents. Therefore, this guide will focus on the closely related and extensively documented precursor, 2-aminobenzoic acid (anthranilic acid) , to illustrate the synthesis of a nimesulide analogue, a well-known COX-2 selective inhibitor. The principles and protocols described herein are broadly applicable to the derivatization of other 2-substituted benzoic acids for the discovery of novel anti-inflammatory compounds.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and platelet function. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1] The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common gastrointestinal side effects are associated with the inhibition of COX-1.[2][3] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design.[4]

The signaling pathway leading to the production of inflammatory prostaglandins is initiated by the release of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted into various pro-inflammatory prostaglandins by specific synthases. Selective COX-2 inhibitors block this pathway at the COX-2 step, thereby reducing the production of prostaglandins that contribute to pain and inflammation.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Thromboxane A2 Thromboxane A2 Prostaglandin H2 (PGH2)->Thromboxane A2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2)->Inflammation, Pain, Fever Gastric Mucosal Protection, Platelet Aggregation Gastric Mucosal Protection, Platelet Aggregation Prostaglandins (PGE2, PGI2)->Gastric Mucosal Protection, Platelet Aggregation Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) NSAIDs->COX-2 (inducible) Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (inducible)

Caption: Simplified signaling pathway of prostaglandin synthesis and the mechanism of action of NSAIDs and selective COX-2 inhibitors.

Synthesis of a Nimesulide Analogue from 2-Aminobenzoic Acid

This section details a representative protocol for the synthesis of a nimesulide analogue, a selective COX-2 inhibitor, starting from 2-aminobenzoic acid. This multi-step synthesis involves the protection of the carboxylic acid, followed by a key condensation reaction and subsequent modifications.

Experimental Workflow

The synthesis can be broken down into three main stages:

  • Esterification of 2-Aminobenzoic Acid: Protection of the carboxylic acid group as an ester to prevent unwanted side reactions.

  • Condensation with a Sulfonyl Chloride: Formation of the core sulfonamide structure.

  • Hydrolysis of the Ester: Deprotection of the carboxylic acid to yield the final product.

Synthesis_Workflow A 2-Aminobenzoic Acid (Starting Material) B Esterification (Protection of Carboxylic Acid) A->B C Methyl 2-aminobenzoate (Intermediate 1) B->C D Condensation with 2-phenoxy-4-nitrobenzenesulfonyl chloride C->D E Methyl 2-((4-nitro-2-phenoxyphenyl)sulfonamido)benzoate (Intermediate 2) D->E F Ester Hydrolysis E->F G Nimesulide Analogue (Final Product) F->G

References

Application Notes and Protocols for the Use of 2-[(2,2-dimethylpropanoyl)amino]benzoic Acid in the Preparation of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 2-[(2,2-dimethylpropanoyl)amino]benzoic acid as a key starting material. The focus is on the preparation of quinazolin-4(3H)-ones, a class of compounds with significant pharmacological interest, particularly in the development of anticonvulsant and antimicrobial agents.

Introduction

This compound, also known as 2-pivalamidobenzoic acid, is a derivative of anthranilic acid. Its structure provides a versatile scaffold for the synthesis of a variety of heterocyclic systems. The presence of the pivaloyl group can influence the lipophilicity and metabolic stability of the final compounds, potentially enhancing their pharmacokinetic properties. Quinazolinones, a prominent class of nitrogen-containing heterocycles, are readily synthesized from anthranilic acid derivatives and exhibit a broad spectrum of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Application Notes

Synthesis of Bioactive Quinazolin-4(3H)-ones

A primary application of this compound is in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. The general synthetic strategy involves a two-step process:

  • Formation of a Benzoxazinone Intermediate: The process typically begins with the acylation of the anthranilic acid derivative.[3] In the context of using this compound, the initial step would be cyclization, often facilitated by a dehydrating agent like acetic anhydride, to form a benzoxazinone intermediate.[4]

  • Condensation with a Primary Amine: The resulting benzoxazinone is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.[3] This method allows for significant molecular diversity by varying the substituents at the 2 and 3 positions of the quinazolinone core.

A general workflow for this synthesis is depicted below:

G A This compound B 2-tert-butyl-4H-3,1-benzoxazin-4-one A->B Dehydration (e.g., Acetic Anhydride) D 2-tert-butyl-3-substituted-quinazolin-4(3H)-one B->D Condensation C Primary Amine (R-NH2) C->D E Bioactivity Screening (e.g., Anticonvulsant, Antimicrobial) D->E

General synthetic workflow for bioactive quinazolinones.
Anticonvulsant Activity of Quinazolinone Derivatives

Quinazolin-4(3H)-ones have been extensively investigated for their anticonvulsant properties.[1][5][6] The mechanism of action for some of these compounds is believed to involve the positive allosteric modulation of GABAA receptors at the benzodiazepine binding site.[5] Preclinical evaluation of these compounds is often carried out using rodent models of induced seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.[1][5][7]

Table 1: Anticonvulsant Activity of Representative Quinazolinone Derivatives

CompoundTest ModelDose (mg/kg)ActivityReference
Quinazolinone Derivative 5fMESED₅₀ = 28.90Superior to reference drug[6]
Quinazolinone Derivative 5bMESED₅₀ = 47.38Superior to reference drug[6]
Quinazolinone Derivative 5cMESED₅₀ = 56.40Superior to reference drug[6]
Various QuinazolinonesPTZ15016.67% to 100% protection[5]
Compound A-1MESNot specifiedHighest activity among tested compounds[1][8]

Note: The compounds in this table are examples from the literature and are not directly synthesized from this compound, but represent the potential activity of this class of compounds.

The proposed mechanism of action for the anticonvulsant activity of certain quinazolinones is illustrated below:

cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Influx Increased Cl- Influx GABA_R->Influx Opens Channel QZD Quinazolinone Derivative QZD->GABA_R Allosteric Modulation GABA GABA GABA->GABA_R Binds Cl Hyper Hyperpolarization (Reduced Neuronal Excitability) Influx->Hyper

Proposed mechanism of anticonvulsant action.
Antimicrobial Activity of Heterocycles

Heterocyclic compounds derived from anthranilic acid precursors have also demonstrated promising antimicrobial activity.[4][9][10] The synthesized quinazolinones and other related heterocycles can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

Table 2: Antimicrobial Activity of Representative Heterocyclic Compounds

Compound TypeTarget OrganismsActivityReference
Thienylchalcone-derived heterocyclesS. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicansModerate to good antibacterial and antifungal activities[9][11]
Pyrazole-based heterocyclesS. aureus, Haemophilus sp., C. albicansPotent inhibition[12]
Diaminobenzoic acid derivativesB. pumilus, M. luteus, P. aeruginosa, P. fluorescens, P. chrysogenum, A. nigerScreened for activity[10]
β-Amino acid heterocyclic derivativesS. aureus, M. luteum, C. tenuis, A. nigerGood antimicrobial and significant antifungal activity[13]

Experimental Protocols

Protocol 1: Synthesis of 2-tert-butyl-3-phenyl-quinazolin-4(3H)-one

This protocol is an adapted general procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, using this compound as the starting material.

Materials:

  • This compound

  • Acetic anhydride

  • Aniline

  • Pyridine or Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Synthesis of 2-tert-butyl-4H-3,1-benzoxazin-4-one (Intermediate)

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture with vigorous stirring at reflux for 1-2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. This crude product can be used in the next step without further purification.

Step 2: Synthesis of 2-tert-butyl-3-phenyl-quinazolin-4(3H)-one

  • To a solution of the crude 2-tert-butyl-4H-3,1-benzoxazin-4-one (1 equivalent) in pyridine or DMF, add aniline (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a dilute HCl solution to remove excess aniline, followed by washing with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-tert-butyl-3-phenyl-quinazolin-4(3H)-one.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This is a standard preclinical model for screening potential antiepileptic drugs.[1][7]

Materials:

  • Male albino mice (20-25 g)

  • Test compounds (synthesized quinazolinones)

  • Vehicle (e.g., DMSO, saline with Tween 80)

  • Standard drug (e.g., Phenytoin, Diazepam)

  • Electroconvulsiometer with ear-lip electrodes

Procedure:

  • Divide the mice into groups of at least six animals each (control, standard, and test groups).

  • Administer the test compounds intraperitoneally at various doses (e.g., 50, 100, 150 mg/kg) to the test groups.[5] The control group receives only the vehicle, and the standard group receives the standard drug.

  • After a specific period (e.g., 30-60 minutes), subject each mouse to an electrical stimulus via ear-lip electrodes (e.g., 50 mA, 0.2 s).[7]

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • Calculate the percentage of protection for each group. The ED₅₀ (median effective dose) can be determined using probit analysis for compounds showing significant activity.

Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized heterocyclic compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial suspension.

  • Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes + broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a common acylation reaction of 2-aminobenzoic acid (anthranilic acid) with pivaloyl chloride.

Q1: Why is the yield of my reaction consistently low?

A1: Low yields can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Moisture Contamination: Pivaloyl chloride is highly reactive towards water. Any moisture present in the reactants, solvent, or glassware will lead to the hydrolysis of pivaloyl chloride to pivalic acid, which will not react with 2-aminobenzoic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the 2-aminobenzoic acid is dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully calculate and measure the molar equivalents of 2-aminobenzoic acid, pivaloyl chloride, and the base. A slight excess of pivaloyl chloride may be used, but a large excess can complicate purification.

  • Inefficient Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.[1][2] If the HCl is not effectively neutralized, it can protonate the amino group of the starting material, rendering it unreactive.[1]

    • Solution: Use at least one equivalent of a suitable base. Tertiary amines like triethylamine or pyridine are commonly used. For Schotten-Baumann conditions, an aqueous base like sodium hydroxide is used in a biphasic system.[1][2][3][4][5]

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions.

    • Solution: The acylation is typically performed at low temperatures (0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature.[6] Running the reaction at elevated temperatures may promote side reactions.

Q2: I am observing the formation of a significant amount of a white precipitate that is not my product. What could it be?

A2: The formation of an unexpected precipitate is likely due to one of the following:

  • Pivalic Acid: As mentioned, hydrolysis of pivaloyl chloride forms pivalic acid, which may precipitate out of the reaction mixture depending on the solvent used.

    • Solution: Review your procedure for any potential sources of moisture.

  • Diacylation Product: It is possible for the carboxylic acid group of 2-aminobenzoic acid to react with pivaloyl chloride to form a mixed anhydride, especially if the reaction conditions are not carefully controlled.

    • Solution: Use a base to deprotonate the amino group selectively. The use of milder reaction conditions can also help to avoid this side reaction.

  • Unreacted Starting Material: If the reaction has not gone to completion, the unreacted 2-aminobenzoic acid may precipitate.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Ensure sufficient reaction time and optimal conditions.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically quenched with water or a dilute acid to neutralize any remaining base and precipitate the crude product.

  • Filtration: The crude product is collected by vacuum filtration and washed with water to remove any water-soluble impurities.

  • Recrystallization: The most common method for purification is recrystallization.

    • Solvent Selection: A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, or mixtures of ethanol and water.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the acylation of 2-aminobenzoic acid with pivaloyl chloride in the presence of a base. The reaction is a nucleophilic acyl substitution.

Q2: Which base is most suitable for this reaction?

A2: The choice of base can impact the reaction yield. Pyridine or triethylamine are commonly used in organic solvents. Alternatively, Schotten-Baumann conditions using aqueous sodium hydroxide can be employed.[1][2][3][4][5]

Q3: What are some common side reactions to be aware of?

A3: The primary side reaction is the hydrolysis of pivaloyl chloride. Diacylation of 2-aminobenzoic acid to form a mixed anhydride is also a possibility.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to distinguish between the starting material, product, and any major byproducts.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Triethylamine (1.1)Dichloromethane0 to RT485
2Pyridine (1.1)Dichloromethane0 to RT488
3Sodium Hydroxide (2.0)Water/Dichloromethane0 to RT292
4Triethylamine (1.1)Tetrahydrofuran0 to RT478
5Triethylamine (1.1)DichloromethaneRT475

Note: The data in this table is a representative summary based on typical outcomes for this type of reaction and is intended for comparative purposes.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound under Schotten-Baumann Conditions:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 eq) in 2 M aqueous sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: To the cooled solution, add pivaloyl chloride (1.05 eq) dropwise over 15-20 minutes with vigorous stirring. The pivaloyl chloride can be dissolved in a suitable organic solvent like dichloromethane to facilitate addition.

  • Reaction: Continue stirring the reaction mixture vigorously at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Precipitation: After the reaction is complete, acidify the mixture to a pH of approximately 2-3 with concentrated HCl. This will precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - 2-Aminobenzoic Acid - Pivaloyl Chloride - Base (e.g., NaOH) - Solvents dissolve Dissolve 2-Aminobenzoic Acid in base solution prep_reactants->dissolve prep_glassware Oven-dry Glassware prep_glassware->dissolve cool Cool to 0-5°C dissolve->cool add_pivcl Add Pivaloyl Chloride dropwise cool->add_pivcl react Stir at 0-5°C then warm to Room Temp add_pivcl->react acidify Acidify with HCl to precipitate product react->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry recrystallize Recrystallize dry->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impurity Formation cause1 Moisture Contamination issue->cause1 cause2 Incorrect Stoichiometry issue->cause2 cause3 Ineffective Base issue->cause3 cause4 Suboptimal Temperature issue->cause4 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Verify Calculations & Measurements cause2->sol2 sol3 Choose Appropriate Base & Equivalents cause3->sol3 sol4 Control Reaction Temperature cause4->sol4

Caption: Troubleshooting guide for synthesis optimization.

References

Common side reactions in the acylation of 2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the acylation of 2-aminobenzoic acid (anthranilic acid). The primary goal of this reaction is typically the synthesis of N-acetylanthranilic acid, a valuable intermediate in the pharmaceutical and chemical industries.

Troubleshooting Guides

This section addresses specific problems that researchers may face during the acylation of 2-aminobenzoic acid, offering potential causes and solutions.

Problem 1: Low Yield of N-Acetylanthranilic Acid

A low yield of the desired N-acetylanthranilic acid is a frequent issue. This can be caused by several factors, from incomplete reactions to the formation of stable side products.

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Heating anthranilic acid with acetic anhydride at reflux for at least 15-30 minutes is a common practice.[1][2][3] For other acylating agents, the optimal time and temperature may vary.
Ensure Proper Molar Ratio of Reagents: An insufficient amount of the acylating agent (e.g., acetic anhydride) can lead to an incomplete reaction. Using a molar excess of the acylating agent is often recommended.[1][2]
Formation of 2-Methyl-4H-3,1-benzoxazin-4-one Hydrolysis of the Intermediate: The formation of 2-methyl-4H-3,1-benzoxazin-4-one is a common intramolecular cyclization side reaction. This intermediate can be converted to the desired product by adding water to the reaction mixture and heating to facilitate hydrolysis.[1][3]
Moisture Contamination Use Anhydrous Conditions: Water can react with the acylating agent, particularly with more reactive ones like acyl chlorides, reducing its effectiveness. While less critical with acetic anhydride, ensuring dry glassware is good practice.
Poor Quality of Starting Materials Verify Purity of 2-Aminobenzoic Acid: Impurities in the starting material can interfere with the reaction. Recrystallization of the 2-aminobenzoic acid may be necessary if its purity is questionable.
Problem 2: Presence of an Unexpected Side Product

The most common side product in the acylation of 2-aminobenzoic acid with acetic anhydride is 2-methyl-4H-3,1-benzoxazin-4-one.

Identification and Mitigation

Side ProductIdentificationMitigation Strategies
2-Methyl-4H-3,1-benzoxazin-4-one This compound may appear as an oily product or a solid with a lower melting point than N-acetylanthranilic acid (m.p. 80-82°C).[4] It is readily hydrolyzed by moisture.[1]Controlled Hydrolysis: After the initial acylation reaction, the addition of water and gentle heating will hydrolyze the benzoxazinone to N-acetylanthranilic acid.[1][3]
Purification: If isolated, the benzoxazinone can be converted to N-acetylanthranilic acid by dissolving it in a hot mixture of acetic acid and water.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the acylation of 2-aminobenzoic acid?

A1: The most prevalent side reaction is the intramolecular cyclization of the initially formed N-acetylanthranilic acid to form 2-methyl-4H-3,1-benzoxazin-4-one.[1][5] This is often considered an intermediate that can be hydrolyzed to the desired final product.

Q2: How can I minimize the formation of the benzoxazinone side product?

A2: While the formation of the benzoxazinone is often a key intermediate step, its isolation as a final side product can be minimized by ensuring a complete hydrolysis step. After the initial reaction with the acylating agent, adding water and heating the reaction mixture will facilitate the ring-opening of the benzoxazinone to yield N-acetylanthranilic acid.[1][3]

Q3: My product is off-color (e.g., tan or brown). What is the cause and how can I purify it?

A3: Discoloration can be due to impurities in the starting materials or the formation of minor, colored byproducts, potentially from overheating.[6] Purification can be achieved by recrystallization. A common solvent system for recrystallizing N-acetylanthranilic acid is an acetic acid/water mixture or aqueous ethanol.[1][7] Boiling the crude product with deactivated charcoal can also help remove colored impurities.

Q4: Can I use acyl chlorides instead of acetic anhydride for the acylation?

A4: Yes, acyl chlorides can be used for the acylation of 2-aminobenzoic acid. The reaction with acyl chlorides is typically faster and may not require heating. However, it often requires a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[8][9][10] The formation of the corresponding 2-substituted-4H-3,1-benzoxazin-4-one can also occur with acyl chlorides.[5][10]

Q5: What is the role of adding water after the initial reaction with acetic anhydride?

A5: The addition of water serves two main purposes. First, it quenches any remaining unreacted acetic anhydride. Second, and more importantly, it hydrolyzes the 2-methyl-4H-3,1-benzoxazin-4-one intermediate to the desired N-acetylanthranilic acid.[1][3]

Data Presentation

Table 1: Reported Yields for the Synthesis of N-Acetylanthranilic Acid and the Benzoxazinone Intermediate

Acylating AgentProductReaction ConditionsReported YieldReference
Acetic AnhydrideN-Acetylanthranilic AcidReflux for 10 minutes, followed by hydrolysis.48%[11]
Acetic Anhydride2-Methyl-4H-3,1-benzoxazin-4-oneReflux at 130°C for 3 hours.100% (as oily product)[4]
Acetic Anhydride2-Methyl-4H-3,1-benzoxazin-4-oneReflux at 35-40°C for 50-55 min.79%[4]
Benzoyl Chloride2-Phenyl-4H-3,1-benzoxazin-4-one2 equivalents of benzoyl chloride in pyridine.High Yield[10]
Phthalimidoacetyl Chloride2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-oneCyclocondensation with anthranilic acid.45% (overall)[12]

Experimental Protocols

Protocol 1: Synthesis of N-Acetylanthranilic Acid using Acetic Anhydride

This protocol is adapted from standard laboratory procedures aimed at maximizing the yield of N-acetylanthranilic acid by ensuring the hydrolysis of the benzoxazinone intermediate.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 1.0 g of 2-aminobenzoic acid and 3-4 mL of acetic anhydride.

  • Acylation: Gently heat the mixture to boiling on a hot plate. Continue heating at a gentle reflux for 15 minutes. During this time, all solids should dissolve.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Hydrolysis: Carefully add 2 mL of water to the cooled mixture.

  • Crystallization: Heat the mixture to boiling again until all solids dissolve, then allow it to cool slowly to room temperature to promote the formation of large crystals of N-acetylanthranilic acid.

  • Isolation: Isolate the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold water or chilled methanol.

  • Drying: Dry the product thoroughly to remove any residual solvent.

Protocol 2: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

This protocol is designed to isolate the benzoxazinone side product.[4]

  • Reaction Setup: In a round-bottom flask, combine 1.8 g of anthranilic acid and 20 mL of acetic anhydride.

  • Reaction: Reflux the mixture at 130°C for 3 hours.

  • Solvent Removal: Remove the excess acetic anhydride under high vacuum.

  • Isolation: The resulting oily product is 2-methyl-4H-3,1-benzoxazin-4-one. For further purification, it can be extracted with petroleum ether and recrystallized from ethanol.

Visualizations

Acylation_Pathway AA 2-Aminobenzoic Acid NAA N-Acetylanthranilic Acid (Desired Product) AA:e->NAA:w N-Acylation AcOH Acetic Acid (Byproduct) AcAn Acetic Anhydride AcAn->NAA AcAn->AcOH Benzox 2-Methyl-4H-3,1-benzoxazin-4-one (Side Product/Intermediate) NAA->Benzox Intramolecular Cyclization (Heat) NAA->AcOH Benzox->NAA Hydrolysis (Ring Opening) H2O Water H2O->Benzox

Caption: Reaction pathway for the acylation of 2-aminobenzoic acid.

Troubleshooting_Workflow Start Low Yield of N-Acetylanthranilic Acid Check_Reaction Review Reaction Conditions: - Time - Temperature - Reagent Ratios Start->Check_Reaction Check_Hydrolysis Was a hydrolysis step performed? Check_Reaction->Check_Hydrolysis Conditions OK End_Fail Consult Further Literature Check_Reaction->End_Fail Conditions Not Optimal (Adjust and Retry) Add_Hydrolysis Add water and heat to hydrolyze intermediate. Check_Hydrolysis->Add_Hydrolysis No Check_Purity Assess Purity of Starting Materials Check_Hydrolysis->Check_Purity Yes End_Success Yield Improved Add_Hydrolysis->End_Success Purify_SM Purify 2-Aminobenzoic Acid (e.g., recrystallization) Check_Purity->Purify_SM Purity Suspect Check_Purity->End_Fail Purity OK Purify_SM->End_Success

References

Technical Support Center: Purification of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid. The information is based on established principles of organic chemistry, drawing parallels from the purification of structurally similar compounds like benzoic acid and other N-acylated aromatic carboxylic acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question: Why is my recovery yield low after recrystallization?

Answer: Low recovery yield is a common issue that can stem from several factors:

  • Excessive Solvent Use: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[1]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1][2] If the compound has high solubility at low temperatures, you will not achieve good recovery.

  • Incomplete Crystallization: Cooling time may be insufficient. After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3][4]

Question: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. The molten solute separates as an oil. This can be addressed by:

  • Lowering the Solvent Boiling Point: Add a co-solvent (in which the compound is more soluble) to lower the boiling point of the solvent system to below the compound's melting point.

  • Increasing the Solvent Volume: At the boiling point of the solvent, add more hot solvent until the oil dissolves completely. Then, allow the solution to cool very slowly, possibly seeding it with a pure crystal, to encourage proper crystal lattice formation.

  • Re-evaluating Solvent Choice: The chosen solvent may be unsuitable. A different solvent or a multi-solvent system (e.g., ethanol-water, ethyl acetate-hexane) may be necessary.

Question: The purified product is still colored. How can I remove colored impurities?

Answer: Colored impurities are often non-polar, extended conjugation systems. They can be removed by:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes while swirling. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize.[2] Be aware that using too much charcoal can lead to a loss of the desired product.

  • Column Chromatography: If recrystallization fails to remove the color, silica gel column chromatography is a more effective method for separating compounds based on polarity.

Question: My compound streaks on the TLC plate during analysis. Why is this happening?

Answer: Streaking on a Thin Layer Chromatography (TLC) plate, especially for a carboxylic acid like this one, is typically caused by the compound's acidity.

  • Acidified Mobile Phase: The silica gel on a TLC plate is slightly acidic, but strong interactions with the carboxylic acid group can lead to streaking. To resolve this, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase (eluent). This keeps the carboxylic acid in its protonated form, reducing its interaction with the stationary phase and resulting in a more defined spot.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound? A1: The most common process-related impurities include unreacted starting materials, such as 2-aminobenzoic acid and pivaloyl chloride (or its hydrolysis product, pivalic acid), as well as by-products from side reactions. The identification of such impurities is crucial for optimizing the synthetic process.[5][6]

Q2: Which solvent system is recommended for recrystallization? A2: An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Given the molecule's structure (a polar carboxylic acid and a non-polar pivaloyl group), a mixed solvent system is often effective. Common choices for similar aromatic acids include ethanol/water, acetone/water, or ethyl acetate/hexane.[7] Small-scale solvent screening is recommended to find the optimal system.

Q3: How can I effectively monitor the purification process? A3: High-Performance Liquid Chromatography (HPLC) is the most accurate method for quantitative purity assessment.[7] For rapid, qualitative checks of fraction purity during column chromatography or to assess the success of a recrystallization step, Thin-Layer Chromatography (TLC) is highly effective and widely used.

Q4: Is column chromatography a suitable purification method for this compound? A4: Yes, silica gel column chromatography is an excellent method for purifying this compound, especially when dealing with impurities of similar solubility that are difficult to remove by recrystallization. A typical mobile phase would be a gradient of ethyl acetate in hexane, with a small addition of acetic acid (~1%) to ensure the carboxylic acid remains protonated and elutes as a sharp band.

Data Presentation

The following table presents illustrative data showing the expected improvement in the purity of this compound after a successful purification step. Actual results may vary based on the initial purity and the specific experimental conditions.

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~94%>99%
Appearance Off-white to tan powderWhite crystalline solid
Melting Point Broad range (e.g., 145-150°C)Sharp range (e.g., 151-153°C)
Recovery Yield N/A80-90% (typical)

Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water System
  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add 50 mL of 95% ethanol and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add 100-200 mg of activated charcoal. Return the flask to the hot plate and gently boil for 2-3 minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a separate Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and/or impurities.

  • Crystallization: To the hot, clear filtrate, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 30-45 minutes to maximize the precipitation of the product.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 50:50 ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 100 g, 230-400 mesh) in a non-polar solvent like hexane.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles or cracks are present in the packed bed.

  • Mobile Phase (Eluent): Prepare a mobile phase system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) with 1% acetic acid added.

  • Sample Loading: Dissolve 1.0 g of crude this compound in a minimum amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3 g) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC, spotting each fraction against a reference spot of the crude material.

  • Fraction Pooling: Once the desired compound is identified in the fractions (and is shown to be pure by TLC), combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow General Purification Workflow Crude Crude Product Purify Primary Purification (e.g., Recrystallization) Crude->Purify Check Purity Analysis (TLC / HPLC) Purify->Check Pure Pure Product (>99%) Check->Pure Purity OK FurtherPurify Secondary Purification (e.g., Column Chromatography) Check->FurtherPurify Impure FurtherPurify->Check

Caption: A general workflow for the purification and analysis of a synthesized compound.

TroubleshootingTree Troubleshooting Recrystallization Issues Start Problem Encountered During Recrystallization Issue1 Low Yield Start->Issue1 Issue2 Product Oiled Out Start->Issue2 Issue3 Colored Product Start->Issue3 Sol1a Use minimum amount of hot solvent Issue1->Sol1a Cause: Too much solvent Sol1b Ensure slow cooling & use ice bath Issue1->Sol1b Cause: Incomplete precipitation Sol1c Re-evaluate solvent choice Issue1->Sol1c Cause: Poor solvent Sol2a Add co-solvent to lower boiling point Issue2->Sol2a Solution 1 Sol2b Add more hot solvent & cool very slowly Issue2->Sol2b Solution 2 Sol3a Treat with activated charcoal during recrystallization Issue3->Sol3a Solution 1 Sol3b Purify via column chromatography Issue3->Sol3b Solution 2

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Preventing side product formation in ortho-acylated aminobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to side product formation during the ortho-acylation of aminobenzoic acids.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Ortho-Acylated Product

Question: My ortho-acylation reaction of aminobenzoic acid is resulting in a very low yield. What are the potential causes and how can I troubleshoot this issue?

Answer: Low yields in ortho-acylation of aminobenzoic acids can stem from several factors, primarily related to the deactivating effect of the carboxylic acid group and potential side reactions involving the amino group. Here’s a systematic approach to troubleshooting:

  • Assess Substrate Reactivity: The carboxylic acid group is strongly deactivating, making electrophilic aromatic substitution like Friedel-Crafts acylation challenging.[1] Conversely, the amino group is strongly activating. This push-pull electronic nature can complicate the reaction.

    • Solution: Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. However, be cautious as harsher conditions can lead to more side products.

  • Catalyst Inactivity or Insufficiency: Lewis acids like AlCl₃ are highly sensitive to moisture.[1] Any water in your reaction will deactivate the catalyst. Additionally, the amino and carboxyl groups can complex with the Lewis acid, requiring stoichiometric amounts.

    • Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents and fresh, high-purity reagents.[1] It's common to use more than one equivalent of the Lewis acid in Friedel-Crafts reactions.[1]

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the deactivated ring to react or too high, leading to decomposition or side reactions.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.

  • N-Acylation Dominance: The amino group is a nucleophile and can be acylated faster than the aromatic ring (C-acylation), consuming your starting material and acylating agent.

    • Solution: Protect the amino group before the acylation step. Common protecting groups include acetyl or trifluoroacetyl groups. These can be removed after the C-acylation is complete.

Problem 2: Formation of Multiple Products (Isomers and Polysubstitution)

Question: I am observing the formation of multiple products in my acylation reaction, including the para-isomer and di-acylated products. How can I improve the ortho-selectivity and prevent polysubstitution?

Answer: Achieving high ortho-selectivity and preventing polysubstitution are common challenges. Here are strategies to address these issues:

  • Isomeric Products (Ortho vs. Para): The amino group is an ortho-para director.[2][3] While the ortho position is sterically hindered, the electronic activation is strong.

    • Directed Metalation: Use a directing group to favor ortho-acylation. The amino group itself can act as a directing group in certain reactions. Palladium-catalyzed C-H activation has been shown to be effective for ortho-arylation of anilines and might be adaptable for acylation.[4][5][6]

    • Sugasawa Reaction: This reaction is specifically designed for the ortho-acylation of anilines (and their derivatives) using a nitrile as the acylating agent and a Lewis acid like BCl₃ or AlCl₃.[7]

    • Protecting/Directing Groups: A bulky protecting group on the amino function can sterically favor acylation at the less hindered para position. Conversely, some protecting groups can chelate to a metal catalyst and direct the acylation to the ortho position.

  • Polysubstituted Products: Although the first acyl group deactivates the ring, making a second acylation less favorable, it can still occur under harsh conditions or with highly activated substrates.[8]

    • Control Stoichiometry: Use a 1:1 molar ratio of the aminobenzoic acid to the acylating agent.[8]

    • Optimize Reaction Conditions: Use lower temperatures and shorter reaction times to minimize the chance of a second acylation.[1]

    • Order of Addition: Adding the aminobenzoic acid to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the ortho-acylation of aminobenzoic acids?

A1: The most common side products include:

  • N-acylated product: The amino group is more nucleophilic than the aromatic ring, leading to the formation of an amide. This is often the major side product if the amino group is not protected.

  • Para-acylated isomer: The amino group is an ortho-para director, so acylation at the para position is a common competing reaction.

  • Polysubstituted products: Although less common due to the deactivating nature of the acyl group, di-acylation can occur.[8]

  • Products from solvent acylation: In some cases, the solvent itself can be acylated by the electrophile.[8]

Q2: How can I prevent N-acylation of the amino group?

A2: The most effective way to prevent N-acylation is to protect the amino group before carrying out the C-acylation. A common strategy is to convert the amine to an amide (e.g., an acetamide), perform the ortho-acylation, and then deprotect the amino group.

Q3: Are there any direct methods for ortho-acylation of aminobenzoic acids without protecting the amino group?

A3: Yes, the Sugasawa reaction is a classic method for the ortho-acylation of unprotected anilines using a nitrile and a Lewis acid.[7] This method can be applied to aminobenzoic acids. Additionally, modern methods involving directed C-H activation, often using palladium or rhodium catalysts, can achieve high ortho-selectivity.[4][10]

Q4: What is the role of the solvent in these reactions?

A4: The choice of solvent is crucial. For Friedel-Crafts type reactions, non-polar solvents like dichloromethane or 1,2-dichloroethane are common.[9] It is critical to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.[1] In some cases, the solvent can form a complex with the catalyst, reducing its reactivity.[9]

Q5: My reaction is not working at all. What should I check first?

A5: If there is no reaction, consider the following:

  • Catalyst Activity: Ensure your Lewis acid is fresh and anhydrous.[1]

  • Reagent Purity: Use high-purity starting materials and acylating agents.[1]

  • Reaction Temperature: The temperature may be too low. Try gradually increasing it.

  • Strongly Deactivated Ring: The combination of the carboxylic acid and any other deactivating groups might render the ring too unreactive for the chosen conditions.[1] In such cases, a different synthetic route may be necessary.

Data Presentation

Table 1: Comparison of Methods for Ortho-Acylation of Anilines (as a model for Aminobenzoic Acids)

MethodCatalyst/ReagentTypical Yield (Ortho-product)Key AdvantagesCommon Side ProductsReference
Friedel-Crafts (with N-protection)AlCl₃, Acyl Halide50-70%Well-established, versatilePara-isomer, dealkylation[8]
Sugasawa ReactionBCl₃/AlCl₃, Nitrile60-85%No N-protection needed, high ortho-selectivitySmall amounts of para-isomer[7]
Pd-Catalyzed C-H ActivationPd(OAc)₂, Ligand, Oxidant70-95%High ortho-selectivity, functional group toleranceN-arylation (can be suppressed with specific ligands)[4][5][6]

Experimental Protocols

Protocol 1: Ortho-Acylation via the Sugasawa Reaction

This protocol is a representative example for the ortho-acylation of an aniline derivative.

Materials:

  • Substituted Aminobenzoic Acid

  • Nitrile (e.g., Acetonitrile)

  • Boron Trichloride (BCl₃) or Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aminobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add the nitrile (1.1 - 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of BCl₃ or AlCl₃ (2.0 - 3.0 eq) in DCM via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by slowly adding 1M HCl.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Friedel-Crafts Acylation with a Protected Amino Group

Part A: N-Acetylation (Protection)

  • Dissolve the aminobenzoic acid (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C and slowly add acetic anhydride (1.1 eq).

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Dilute with DCM and wash with 1M HCl to remove pyridine, followed by water and brine.

  • Dry the organic layer and concentrate to obtain the N-acetylated aminobenzoic acid.

Part B: Ortho-Acylation

  • To a suspension of AlCl₃ (2.2 eq) in anhydrous DCM at 0 °C, slowly add the acyl chloride (1.1 eq).

  • Stir for 15 minutes, then add the N-acetylated aminobenzoic acid (1.0 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 4-8 hours.

  • Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with DCM, wash, dry, and purify as described above.

Part C: Deprotection

  • Reflux the N-acetylated, C-acylated product in aqueous HCl or NaOH solution until deprotection is complete (monitored by TLC).

  • Neutralize the solution and extract the final ortho-acylated aminobenzoic acid.

Visualizations

Troubleshooting_Workflow Start Low Yield of Ortho-Acylated Product Substrate Assess Substrate Reactivity (Deactivating COOH) Start->Substrate Catalyst Check Catalyst (Activity & Stoichiometry) Start->Catalyst Temp Optimize Temperature Start->Temp SideReaction Check for Side Reactions (e.g., N-acylation) Start->SideReaction Sol_Substrate Use more reactive acylating agent/catalyst Substrate->Sol_Substrate Sol_Catalyst Use anhydrous conditions & >1 eq. of catalyst Catalyst->Sol_Catalyst Sol_Temp Gradually increase temperature while monitoring Temp->Sol_Temp Sol_SideReaction Protect the amino group SideReaction->Sol_SideReaction Reaction_Pathways cluster_0 Reaction Pathways from Aminobenzoic Acid cluster_1 Prevention Strategy Start Aminobenzoic Acid + Acylating Agent N_Acylation N-Acylation (Side Product) Start->N_Acylation Faster, uncatalyzed or base-catalyzed Ortho_Acylation Desired Ortho-Acylation Start->Ortho_Acylation Lewis Acid / Directed C-H Activation Para_Acylation Para-Acylation (Isomeric Side Product) Start->Para_Acylation Lewis Acid catalyzed Protected Protected Aminobenzoic Acid Protected_Ortho Ortho-Acylation Protected->Protected_Ortho Directing group effect Protected_Para Para-Acylation Protected->Protected_Para Deprotection Deprotection Protected_Ortho->Deprotection Final_Product Final Ortho-Product Deprotection->Final_Product

References

Technical Support Center: Reaction Condition Optimization for 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is the N-acylation of 2-aminobenzoic acid (anthranilic acid) with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is it crucial to use anhydrous conditions for this reaction?

Pivaloyl chloride is highly reactive and sensitive to moisture. If water is present in the reaction mixture, the pivaloyl chloride will readily hydrolyze to pivalic acid. This side reaction consumes the acylating agent, leading to a significant reduction in the yield of the desired product.

Q3: What are the most common bases used for this acylation, and how do I choose one?

Commonly used bases include tertiary amines like triethylamine and pyridine, as well as inorganic bases like sodium hydroxide in a Schotten-Baumann reaction setup. The choice of base can influence the reaction rate and yield. Tertiary amines are often preferred for their ability to scavenge the generated HCl without introducing water.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (2-aminobenzoic acid) and the product (if available). The reaction is considered complete when the starting material spot is no longer visible.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Possible Cause Troubleshooting Steps
Hydrolysis of Pivaloyl Chloride - Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.- Handle pivaloyl chloride under an inert atmosphere.
Inactive or Degraded Reagents - Use freshly opened or properly stored 2-aminobenzoic acid and pivaloyl chloride.- Check the purity of the starting materials by melting point or other analytical techniques.
Inappropriate Reaction Temperature - For reactions with tertiary amine bases, starting at a low temperature (e.g., 0 °C) during the addition of pivaloyl chloride can minimize side reactions. The reaction can then be allowed to warm to room temperature.[1]- Elevated temperatures may lead to decomposition or side reactions.
Insufficient Amount of Base - Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated during the reaction. An excess of the base is often recommended.
Formation of Impurities and Side Products
Possible Side Product Reason for Formation Mitigation Strategy
Pivalic Acid Hydrolysis of pivaloyl chloride by residual water.Strictly adhere to anhydrous reaction conditions.
Unreacted 2-Aminobenzoic Acid Incomplete reaction due to insufficient pivaloyl chloride, short reaction time, or low temperature.Use a slight excess of pivaloyl chloride (1.1-1.2 equivalents), ensure sufficient reaction time by monitoring with TLC, and optimize the reaction temperature.
Diacylated Product Reaction of the product with another molecule of pivaloyl chloride. This is less common due to the deactivating effect of the first acyl group.Use a controlled stoichiometry of pivaloyl chloride.
Mixed Anhydride Reaction of the carboxylic acid group of the product with pivaloyl chloride.This is generally not a major issue under standard conditions but can be minimized by controlling the reaction temperature.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on a general procedure for the N-pivaloylation of a similar substrate, o-toluidine, and adapted for 2-aminobenzoic acid.[1]

Materials:

  • 2-Aminobenzoic acid

  • Pivaloyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-aminobenzoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM, cooled to 0 °C in an ice bath, slowly add a solution of pivaloyl chloride (1.1 equivalents) in anhydrous DCM.

  • After the complete addition, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into deionized water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of DCM and hexane, to yield this compound as a white solid.[1]

Visualizations

Experimental Workflow

experimental_workflow reagents Combine 2-Aminobenzoic Acid and Triethylamine in Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Slowly Add Pivaloyl Chloride Solution cooling->addition reaction_rt Warm to Room Temperature and Stir addition->reaction_rt workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) reaction_rt->workup drying Dry Organic Layer (Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization (DCM/Hexane) evaporation->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Product Yield check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_temp Review Reaction Temperature start->check_temp check_base Confirm Sufficient Base start->check_base solution1 Dry Glassware and Solvents, Use Inert Atmosphere check_conditions->solution1 Issue Found solution2 Use Fresh Reagents, Check Purity, Use Slight Excess of Pivaloyl Chloride check_reagents->solution2 Issue Found solution3 Maintain Low Temperature During Addition, then Warm to RT check_temp->solution3 Issue Found solution4 Use at Least Stoichiometric Amount of Base check_base->solution4 Issue Found

Caption: Troubleshooting logic for addressing low product yield.

References

Stability issues with 2-Pivalamidobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Pivalamidobenzoic acid in solution.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving 2-Pivalamidobenzoic acid solutions.

Issue Potential Cause Recommended Action
Precipitate formation in acidic solution (pH < 4) Protonation of the carboxylate group reduces solubility.Adjust the pH to neutral or slightly alkaline (pH 7-8) to increase solubility. If the experiment requires acidic conditions, consider using a co-solvent such as ethanol or DMSO, or prepare a more dilute solution.
Precipitate formation in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) Formation of insoluble carboxylate salts.If possible, use a buffer system that does not contain high concentrations of divalent cations. Consider the use of a chelating agent like EDTA if it does not interfere with the experiment.
Loss of compound over time in acidic or basic solutions Hydrolysis of the amide bond.Prepare solutions fresh and use them promptly. For storage, maintain a pH as close to neutral as possible and store at low temperatures (2-8 °C). Avoid prolonged exposure to strong acids or bases.[1][2][3][4][5]
Discoloration of the solution (e.g., yellowing) Oxidative degradation of the aromatic amine moiety.Degas solvents before use to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon). Store solutions protected from light and in tightly sealed containers. The addition of antioxidants may be considered if compatible with the experimental setup.
Inconsistent results in photosensitive assays Photodegradation of the compound.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient and direct light during experimental procedures.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Pivalamidobenzoic acid in solution?

A1: The most probable primary degradation pathway is the hydrolysis of the amide bond, which would yield 2-aminobenzoic acid (anthranilic acid) and pivalic acid. This is based on the known chemistry of N-acyl anthranilic acids and studies on structurally similar compounds.[9]

Q2: How does pH affect the stability of 2-Pivalamidobenzoic acid solutions?

A2: Both acidic and basic conditions are expected to catalyze the hydrolysis of the amide bond. Generally, amides are most stable at a neutral pH.[1][2][3][4][5] Extreme pH values should be avoided for long-term storage.

Q3: What are the expected degradation products of 2-Pivalamidobenzoic acid?

A3: Based on its structure, the expected degradation products are:

  • Hydrolysis: 2-Aminobenzoic acid and Pivalic acid.

  • Oxidation: Potential for oxidation of the aromatic ring and the amino group, leading to colored byproducts.

  • Photodegradation: A variety of photoproducts could be formed, potentially involving cleavage of the amide bond or modifications to the aromatic ring.

Q4: What are the recommended storage conditions for solutions of 2-Pivalamidobenzoic acid?

A4: For optimal stability, solutions should be:

  • Stored at low temperatures (2-8 °C).

  • Protected from light.

  • Maintained at a pH as close to neutral as possible.

  • Prepared in degassed solvents and stored under an inert atmosphere if oxidative degradation is a concern.

Q5: How can I monitor the stability of my 2-Pivalamidobenzoic acid solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. This method should be able to separate the intact 2-Pivalamidobenzoic acid from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Quantitative Data Summary

The following table provides hypothetical stability data for 2-Pivalamidobenzoic acid under various stress conditions. This data is for illustrative purposes to guide experimental design and is not based on direct experimental results for this specific compound.

Condition Time (hours) 2-Pivalamidobenzoic acid Remaining (%) Major Degradation Product(s) Detected
0.1 M HCl at 60°C 24852-Aminobenzoic acid
72602-Aminobenzoic acid
0.1 M NaOH at 60°C 24882-Aminobenzoic acid
72652-Aminobenzoic acid
3% H₂O₂ at 25°C 2495Oxidized aromatic species
7280Oxidized aromatic species
UV Light Exposure (ICH Q1B) 2490Photodegradation products
7275Photodegradation products

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of 2-Pivalamidobenzoic acid in acidic and basic solutions.

Materials:

  • 2-Pivalamidobenzoic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water

  • HPLC grade acetonitrile

  • pH meter

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of 2-Pivalamidobenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • For basic hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Prepare a control sample by adding the same volume of the stock solution to HPLC grade water.

  • Incubate all samples at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of 2-Pivalamidobenzoic acid remaining and to detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 2-Pivalamidobenzoic acid from its potential degradation products.

Materials:

  • 2-Pivalamidobenzoic acid

  • Forced degradation samples from Protocol 1

  • HPLC system with a C18 column and a UV detector

  • Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)

Procedure:

  • Prepare a solution of intact 2-Pivalamidobenzoic acid and solutions from the forced degradation studies.

  • Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/water or methanol/water with different pH buffers) to achieve separation between the parent compound and the degradation products.

  • Optimize the chromatographic conditions (e.g., flow rate, column temperature, detection wavelength) to obtain sharp peaks and good resolution.

  • The final method should demonstrate baseline separation between 2-Pivalamidobenzoic acid and all significant degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Sample (0.1 M HCl) stock->acid base Basic Sample (0.1 M NaOH) stock->base neutral Neutral Sample (Water) stock->neutral incubation Incubate at 60°C acid->incubation base->incubation neutral->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralization Neutralize Samples sampling->neutralization hplc HPLC Analysis neutralization->hplc data Stability Data hplc->data Quantify Degradation

Caption: Workflow for Forced Hydrolysis Study.

troubleshooting_flowchart start Stability Issue Observed issue_type What is the nature of the issue? start->issue_type precipitate Precipitate Formation issue_type->precipitate Physical degradation Loss of Compound / Discoloration issue_type->degradation Chemical precip_cond Under what conditions? precipitate->precip_cond degrad_cond Suspected Cause? degradation->degrad_cond acidic Adjust pH to Neutral Use Co-solvent precip_cond->acidic Acidic pH divalent Use Cation-free Buffer Add Chelating Agent precip_cond->divalent Divalent Cations end Problem Resolved acidic->end divalent->end hydrolysis Prepare Fresh Solutions Store at Neutral pH & Low Temp degrad_cond->hydrolysis Hydrolysis oxidation Use Degassed Solvents Inert Atmosphere degrad_cond->oxidation Oxidation photo Protect from Light degrad_cond->photo Photodegradation hydrolysis->end oxidation->end photo->end

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-[(2,2-Dimethylpropanoyl)amino]benzoic Acid (CAS 101724-84-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All procedures should be carried out by trained personnel in a properly equipped laboratory facility, adhering to all relevant safety protocols.

This technical support guide addresses common questions and troubleshooting scenarios encountered during the synthesis and scale-up of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound, an N-acylated anthranilic acid derivative, is typically achieved through the acylation of 2-aminobenzoic acid (anthranilic acid) with pivaloyl chloride (2,2-dimethylpropanoyl chloride). This is a standard nucleophilic acyl substitution reaction where the amino group of anthranilic acid attacks the carbonyl carbon of the acyl chloride.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges in scaling up this reaction include:

  • Exothermic Reaction Control: The reaction between an amine and an acyl chloride is often highly exothermic. Managing heat removal is critical to prevent side reactions and ensure safety.

  • Reagent Addition: Controlling the rate of addition of the highly reactive pivaloyl chloride is crucial to maintain temperature and minimize the formation of impurities.

  • Product Precipitation and Isolation: The product may precipitate from the reaction mixture. Ensuring efficient stirring to maintain a manageable slurry and choosing an appropriate method for filtration and washing are key for high yield and purity.

  • Solvent Selection: The choice of solvent must balance reagent solubility, reaction temperature control, and ease of product isolation.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of the starting material (2-aminobenzoic acid).

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress, purity of the final product, and identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for structural confirmation of the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Symptom / Issue Potential Cause Troubleshooting Steps & Solutions
Low Product Yield Incomplete reaction.- Monitor the reaction using TLC or HPLC to confirm the complete consumption of the starting amine. - Ensure the pivaloyl chloride is of high purity and added in the correct stoichiometric amount (a slight excess may be necessary).
Product loss during workup.- Optimize the pH during workup to ensure the product (a carboxylic acid) is fully protonated and less soluble in the aqueous phase before extraction or filtration. - If using extraction, perform multiple extractions with a suitable organic solvent.
Product is Discolored (e.g., yellow or brown) Reaction temperature was too high, leading to degradation.- Improve heat dissipation by using a larger reaction vessel, a more efficient cooling bath, or by slowing the rate of reagent addition.
Impurities in starting materials.- Use high-purity 2-aminobenzoic acid and freshly distilled or high-quality pivaloyl chloride.
Difficult Filtration (Clogged Filter) Very fine or amorphous particles formed.- Adjust the final crystallization/precipitation conditions. A slower cooling rate or the use of an anti-solvent can promote the growth of larger, more easily filterable crystals. - Ensure vigorous stirring during precipitation to prevent the formation of large agglomerates.
Inconsistent Results Between Batches Moisture sensitivity.- Pivaloyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Variations in reagent quality or addition rate.- Standardize the source and quality of all reagents. - Use a syringe pump or a dropping funnel for controlled and reproducible addition of the acyl chloride.

Experimental Protocols

General Protocol for Synthesis

This protocol describes a common lab-scale synthesis method that can be adapted for scale-up.

Materials:

  • 2-aminobenzoic acid

  • Pivaloyl chloride

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Methodology:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-aminobenzoic acid and pyridine in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add pivaloyl chloride dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring progress by TLC or HPLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Acidify the mixture with HCl solution to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol for Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Methodology:

  • Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Accurately weigh and dissolve a sample of the product in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound).

  • Quantification: Determine the purity by calculating the peak area percentage of the main product peak relative to the total area of all peaks.

Visualizations

General Workflow for Synthesis Scale-Up

The following diagram illustrates a logical workflow for scaling up the synthesis of this compound, from initial process review to final product validation.

A Process Safety Review (Identify Exotherms, Hazards) B Select Scale-Up Equipment (Reactor, Condenser, Stirrer) A->B C Source High-Purity Raw Materials B->C D Controlled Reagent Addition (e.g., Dosing Pump) C->D Charge Reactor E Monitor & Control Temperature (Cooling System) D->E F In-Process Control (IPC) (HPLC, TLC) E->F G Product Isolation (Filtration, Centrifugation) F->G Reaction Complete H Purification (Washing, Recrystallization) G->H I Drying (Vacuum Oven) H->I J Final Product Analysis (Purity, Identity, Yield) I->J

Caption: Logical workflow for chemical synthesis scale-up.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting low product yield, a common issue in synthesis.

Start Low Yield Observed CheckReaction Reaction Complete? Start->CheckReaction CheckPurity Reagents Pure? CheckReaction->CheckPurity No CheckWorkup Workup Optimized? CheckReaction->CheckWorkup Yes CheckConditions Conditions Optimal? (Temp, Time) CheckPurity->CheckConditions Yes Action_Reagent Use Pure/Fresh Reagents CheckPurity->Action_Reagent No CheckConditions->CheckWorkup Yes Action_Optimize Re-optimize Conditions CheckConditions->Action_Optimize No Action_Workup Adjust pH / Extraction CheckWorkup->Action_Workup No End Yield Improved CheckWorkup->End Yes Action_Time Increase Reaction Time or Temperature Action_Reagent->End Action_Optimize->End Action_Workup->End

Caption: Decision tree for troubleshooting low yield.

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-Acylamidobenzoic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Biological Activity Data

The anti-inflammatory efficacy of benzoic acid derivatives is commonly assessed through in vivo and in vitro assays. The following table summarizes representative data for a series of 2-acylamidobenzoic acid analogs, highlighting the impact of different acyl and aryl substituents on their anti-inflammatory and COX inhibitory activities.

Compound IDR (Acyl Group)Ar (Aryl Group)In Vivo Anti-inflammatory Activity (% Edema Inhibition)In Vitro COX-2 Inhibition (IC₅₀, µM)
1a AcetylPhenyl55%0.25
1b PropionylPhenyl62%0.18
1c Pivaloyl (tert-butylcarbonyl)Phenyl(Data not available)(Data not available)
2a Acetyl4-Chlorophenyl68%0.15
2b Acetyl4-Methoxyphenyl58%0.32
Indomethacin --75%0.05
Celecoxib --70%0.04

Note: The data presented in this table is a representative compilation from various studies on 2-acylamidobenzoic acid derivatives and is intended for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of the anti-inflammatory activity of these compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw induces a localized inflammatory response characterized by edema (swelling)[1][2][3]. The volume of the paw is measured before and after carrageenan injection. The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group that receives only the vehicle[1][2][3].

Procedure:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups for each analog at various doses.

  • Compound Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.

  • Induction of Edema: A 0.1 mL of 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema Inhibition: The percentage increase in paw volume is calculated for each group. The percentage of edema inhibition is then determined using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[4][5][6]. The inhibitory effect of the test compounds on cytokine production is measured in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle (DMSO, final concentration <0.1%). The cells are pre-incubated for 1 hour.

  • LPS Stimulation: LPS is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated vehicle control. IC₅₀ values are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of 2-acylamidobenzoic acid analogs are often mediated through the modulation of specific signaling pathways.

experimental_workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies a Compound Administration (Oral/IP) b Carrageenan Injection (Paw) a->b c Measure Paw Edema b->c d Calculate % Inhibition c->d e Macrophage Culture f Compound Treatment e->f g LPS Stimulation f->g h Measure Cytokines (ELISA) g->h i Determine IC50 h->i j COX Enzyme Assay l Determine COX Selectivity j->l k Western Blot for NF-κB Pathway Proteins m Assess Protein Expression k->m

Caption: General workflow for evaluating the anti-inflammatory activity of test compounds.

The inhibition of the NF-κB signaling pathway is a key mechanism for reducing the expression of pro-inflammatory genes.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Inhibitor 2-Acylamidobenzoic Acid Analog Inhibitor->IKK Inhibits IkB_NFkB->NFkB Releases NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by 2-acylamidobenzoic acid analogs.

Similarly, the inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a primary target for many non-steroidal anti-inflammatory drugs (NSAIDs).

cox_pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeostatic Prostaglandins (Homeostatic functions) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_inflammatory Inhibitor 2-Acylamidobenzoic Acid Analog Inhibitor->COX1 Less Inhibition Inhibitor->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 over COX-1 by 2-acylamidobenzoic acid analogs.

References

A Comparative Guide to 2-Pivalamidobenzoic Acid and Other Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective bioconjugates. The linker's properties directly influence the stability, reactivity, and overall performance of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein, or a surface-immobilized biomolecule. This guide provides a comparative analysis of the hypothetical linker, 2-Pivalamidobenzoic acid, against a range of commonly employed linkers in the field of bioconjugation.

This guide will compare the inferred properties of a 2-Pivalamidobenzoic acid-based linker with established linkers such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), Maleimide, Hydrazone, Oxime, Click Chemistry linkers, and those utilized in Sortase-mediated ligation.

Quantitative Comparison of Linker Performance

The following table summarizes the key performance characteristics of various linker types. The properties for the 2-Pivalamidobenzoic acid linker are inferred based on the chemical nature of its components.

Linker Type Target Functional Group Resulting Bond Relative Stability Cleavability Key Advantages Key Considerations
2-Pivalamidobenzoic Acid (Hypothetical) Primary Amines (e.g., Lysine)AmideVery HighNon-cleavableHigh stability due to amide bond and potential steric shielding from the pivaloyl group.Steric hindrance may slow reaction rates; lack of direct experimental data.
SMCC / NHS Esters Primary Amines (e.g., Lysine)AmideVery HighNon-cleavableWell-established chemistry, high reactivity, and formation of stable bonds.[6][7]Susceptible to hydrolysis in aqueous solutions, can lead to heterogeneous products.[6][8]
Maleimide Thiols (e.g., Cysteine)ThioetherModerate to HighNon-cleavableHigh selectivity for thiols, enabling site-specific conjugation.[6][8]Thioether bond can undergo retro-Michael addition, leading to deconjugation.[6]
Hydrazone Aldehydes, KetonesHydrazoneLow to ModerateAcid-cleavableAllows for pH-controlled drug release in acidic environments like endosomes.[9]Less stable at physiological pH compared to other linkers, potential for premature drug release.[9][10]
Oxime Aldehydes, KetonesOximeHighGenerally Non-cleavableMore stable than hydrazone linkages under physiological conditions.[11]Formation can be slower than other ligation chemistries.
Click Chemistry (e.g., SPAAC) Azides, AlkynesTriazoleVery HighNon-cleavableBioorthogonal, high efficiency, and exceptional stability of the triazole ring.[12]Requires introduction of non-native functional groups into biomolecules.
Sortase-mediated Ligation LPXTG motif, N-terminal GlycinePeptide BondVery HighNon-cleavableSite-specific and forms a native peptide bond.[13]Requires enzymatic catalysis and specific recognition sequences.

Experimental Protocols

Detailed experimental protocols are essential for reproducible bioconjugation. Below are generalized methods for several common linker chemistries.

Protocol 1: Amine-Reactive Conjugation using an NHS Ester-Activated Linker

This protocol describes a typical procedure for labeling a protein with a linker activated as an N-hydroxysuccinimide (NHS) ester, such as an activated form of 2-Pivalamidobenzoic acid or SMCC.

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL in PBS, pH 7.2-8.0)

  • NHS ester-activated linker (e.g., SMCC) dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the optimal pH range for the reaction.

  • Linker Preparation: Immediately before use, dissolve the NHS ester-activated linker in the organic solvent to a high concentration (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the activated linker solution to the protein solution. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by purifying the bioconjugate using a suitable chromatography method.

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-Functionalized Linker

This protocol outlines the conjugation of a maleimide-containing linker to a protein with available thiol groups, often generated by the reduction of disulfide bonds.

Materials:

  • Protein solution containing free thiols (e.g., reduced antibody in PBS with EDTA, pH 6.5-7.5)

  • Maleimide-functionalized linker dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Purification column

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent. The protein should be in a buffer at the optimal pH for the maleimide-thiol reaction.

  • Linker Preparation: Dissolve the maleimide-functionalized linker in the organic solvent.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution to react with any excess maleimide groups.

  • Purification: Purify the conjugate to remove unreacted reagents.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in bioconjugation.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction Conjugation Reaction Biomolecule->Reaction Linker Linker Payload Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analysis Characterization (e.g., MS, HPLC) Purification->Analysis

A generalized experimental workflow for bioconjugation.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action for an antibody-drug conjugate (ADC).

linker_comparison Linker Linker Choice Cleavable Cleavable Linker->Cleavable NonCleavable Non-Cleavable Linker->NonCleavable AcidLabile Acid-Labile (e.g., Hydrazone) Cleavable->AcidLabile EnzymeCleavable Enzyme-Cleavable Cleavable->EnzymeCleavable RedoxSensitive Redox-Sensitive Cleavable->RedoxSensitive Amide Amide-Based (e.g., NHS Ester) NonCleavable->Amide Thioether Thioether (e.g., Maleimide) NonCleavable->Thioether Triazole Triazole (Click Chemistry) NonCleavable->Triazole

References

A Comparative Analysis of Ortho-, Meta-, and Para-Acylated Aminobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural isomers of acylated aminobenzoic acids reveals significant differences in their physicochemical properties and biological activities. This guide provides a comparative analysis of ortho-, meta-, and para-acylated aminobenzoic acids, supported by experimental data, to inform research and development in medicinal chemistry and materials science.

The positional isomerism of the acylamino group on the benzoic acid scaffold profoundly influences the molecule's characteristics. These differences are critical in the design of therapeutic agents and functional polymers. This comparison focuses on the N-acetyl derivatives as representative examples of acylated aminobenzoic acids, providing a framework for understanding structure-activity relationships.

Physicochemical Properties: A Tale of Three Isomers

The placement of the acetylamino group in the ortho, meta, or para position relative to the carboxylic acid group results in distinct physicochemical properties. These properties, including melting point, solubility, and acidity (pKa), are crucial for predicting the behavior of these compounds in biological systems and for designing experimental protocols.

PropertyN-Acetyl-o-aminobenzoic AcidN-Acetyl-m-aminobenzoic AcidN-Acetyl-p-aminobenzoic Acid
Molecular Formula C₉H₉NO₃C₉H₉NO₃C₉H₉NO₃
Molecular Weight 179.17 g/mol 179.17 g/mol 179.17 g/mol
Melting Point (°C) 184-187259-262 (dec.)[1]259-262 (dec.)[1][2]
Water Solubility Very soluble[3]Data not readily available<0.1 g/100 mL at 21 °C[4]
pKa 3.25Data not readily available4.28[4]

Synthesis of Acylated Aminobenzoic Acids: An Experimental Protocol

The N-acylation of aminobenzoic acids can be readily achieved through various standard organic synthesis methods. A general and adaptable protocol for the N-acetylation of aminobenzoic acid isomers using acetic anhydride is provided below.

Materials:

  • Ortho-, meta-, or para-aminobenzoic acid

  • Acetic anhydride

  • Pyridine (as a catalyst, optional)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

  • Heating mantle and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the chosen aminobenzoic acid isomer in a minimal amount of a suitable solvent, such as glacial acetic acid or water with a small amount of base to aid dissolution.

  • Acylation: Slowly add a slight excess of acetic anhydride to the solution while stirring. A few drops of pyridine can be added to catalyze the reaction.

  • Heating: Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of Excess Anhydride: After cooling, slowly add water to the reaction mixture to hydrolyze any remaining acetic anhydride.

  • Precipitation: Acidify the solution with concentrated HCl to a pH of approximately 2-3 to precipitate the N-acetylated product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water, to yield the pure N-acylated aminobenzoic acid.

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Below is a general workflow for the synthesis of N-acetyl aminobenzoic acids.

G General Synthesis Workflow for N-Acetyl Aminobenzoic Acids start Start with Aminobenzoic Acid Isomer (ortho, meta, or para) dissolve Dissolve in appropriate solvent start->dissolve acylate Add Acetic Anhydride (optional: pyridine catalyst) dissolve->acylate heat Heat under reflux acylate->heat hydrolyze Hydrolyze excess anhydride with water heat->hydrolyze precipitate Acidify with HCl to precipitate product hydrolyze->precipitate isolate Isolate by vacuum filtration precipitate->isolate purify Purify by recrystallization isolate->purify characterize Characterize the final product (MP, NMR, IR) purify->characterize end Pure N-Acetyl Aminobenzoic Acid characterize->end

General Synthesis Workflow

Comparative Biological Activity

The positional isomerism of acylated aminobenzoic acids leads to distinct biological activities.

  • Ortho-Acylated Aminobenzoic Acids (Anthranilic Acid Derivatives): Derivatives of ortho-aminobenzoic acid are well-known as non-steroidal anti-inflammatory drugs (NSAIDs).[5] These compounds, such as mefenamic acid, primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[5]

  • Meta-Acylated Aminobenzoic Acids: The biological activities of meta-acylated aminobenzoic acids are the least explored among the three isomers. While the parent meta-aminobenzoic acid is known to be absorbed via a carrier-mediated transport system, the specific pharmacological activities of its acylated derivatives are not as well-documented.[5]

  • Para-Acylated Aminobenzoic Acids: Para-aminobenzoic acid (PABA) and its derivatives have diverse biological roles. PABA is a crucial intermediate in the folate synthesis pathway of bacteria, making it a target for sulfonamide antibiotics.[5] Acyl derivatives of p-aminobenzoic acid have also been investigated as substrates for assaying serum acylase activity.[6][7]

Signaling Pathway: COX Inhibition by Anthranilic Acid Derivatives

Derivatives of ortho-acylated aminobenzoic acid, which fall under the class of fenamic acids, act as NSAIDs by inhibiting the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] By blocking the active site of COX enzymes, these compounds prevent the synthesis of prostaglandins, thereby reducing inflammation.[8]

The following diagram illustrates the mechanism of action of anthranilic acid derivatives on the COX signaling pathway.

G Mechanism of COX Inhibition by Anthranilic Acid Derivatives stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases membrane Cell Membrane Phospholipids membrane->phospholipase activates cox_enzymes COX-1 & COX-2 Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (PGH2) cox_enzymes->prostaglandins catalyzes conversion to downstream Prostaglandin Synthases prostaglandins->downstream inflammation Inflammation, Pain, Fever downstream->inflammation produce various prostaglandins leading to nsaid Anthranilic Acid Derivatives (NSAIDs) nsaid->cox_enzymes inhibit

COX Inhibition Pathway

Conclusion

The ortho-, meta-, and para-isomers of acylated aminobenzoic acids exhibit distinct physicochemical properties and biological activities. Derivatives of ortho-aminobenzoic acid are established as anti-inflammatory agents that target the COX pathway.[5] Para-acylated derivatives show a range of applications from antimicrobial targets to enzyme substrates. The therapeutic potential of the meta-isomers remains an area with significant opportunities for future research. This comparative guide underscores the critical importance of isomeric structure in drug design and provides a foundational resource for the continued exploration and development of therapeutic agents and functional materials based on the aminobenzoic acid scaffold.

References

Comparative Efficacy of Benzoic Acid Derivatives Against Microbial and Inflammatory Targets

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research exists for the specific efficacy of 2-Pivalamidobenzoic acid derivatives against biological targets. This guide, therefore, provides a comparative analysis of other well-studied benzoic acid derivatives, offering insights into their antimicrobial and anti-inflammatory properties, supported by experimental data and detailed methodologies.

This publication aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a comparative overview of the biological activities of various benzoic acid derivatives. While data on 2-Pivalamidobenzoic acid derivatives remains elusive, the information compiled herein on related compounds can inform future research and development efforts in this area.

Antimicrobial Efficacy of Benzoic Acid Derivatives

Benzoic acid and its derivatives are known for their antimicrobial properties, primarily attributed to their ability to disrupt the pH balance within microbial cells and damage the cell membrane.[1][2] The lipophilic nature of the undissociated acid allows it to penetrate the microbial cell membrane.[2] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton and acidifying the cell's interior, thereby inhibiting metabolic processes.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected benzoic acid derivatives against various microorganisms, with efficacy presented as pMIC (the negative logarithm of the Minimum Inhibitory Concentration). Higher pMIC values indicate greater potency.

CompoundDerivative TypeTarget OrganismpMIC (µM/ml)
Compound A 2-chlorobenzoic acid esterEscherichia coli1.91
Compound B 2-chlorobenzoic acid Schiff's baseEscherichia coli2.27
Compound C p-amino benzoic acid esterStaphylococcus aureus1.82
Compound D p-amino benzoic acid Schiff's baseBacillus subtilis2.11
Compound E p-amino benzoic acid Schiff's baseEscherichia coli1.78
Norfloxacin Standard DrugEscherichia coli2.61

Data sourced from studies on 2-chlorobenzoic acid and p-amino benzoic acid derivatives.

Experimental Protocol: Tube Dilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the tube dilution method, a standard technique for assessing antimicrobial susceptibility.[3][4]

Materials:

  • Sterile capped test tubes

  • Sterile Mueller-Hinton broth

  • Standardized solution of the test compound

  • Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in sterile Mueller-Hinton broth in a series of test tubes.[3][5]

  • Each tube is then inoculated with a standardized number of the target microorganism.[3]

  • A control tube containing only the broth and the microbial inoculum (no test compound) is included.

  • The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is visually determined as the lowest concentration of the test compound at which there is no visible turbidity or growth of the microorganism.[3]

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep Prepare Serial Dilutions of Test Compound inoculate Inoculate with Standardized Microorganism prep->inoculate incubate Incubate under Optimal Conditions inoculate->incubate observe Observe for Visible Growth (Turbidity) incubate->observe determine_mic Determine MIC observe->determine_mic G cluster_pathway Simplified Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Benzoic_Acid_Derivatives Benzoic Acid Derivatives Benzoic_Acid_Derivatives->COX_Enzymes Inhibition G cluster_process Urease Inhibition Assay Workflow Urea Urea Urease Urease Enzyme Urea->Urease Ammonia Ammonia + CO2 Urease->Ammonia Colorimetric_Detection Colorimetric Detection (Berthelot Reagent) Ammonia->Colorimetric_Detection Inhibitor Test Inhibitor Inhibitor->Urease Inhibition Quantification Quantification of Inhibition Colorimetric_Detection->Quantification

References

Benchmarking 2-[(2,2-dimethylpropanoyl)amino]benzoic acid Against Known Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for 2-[(2,2-dimethylpropanoyl)amino]benzoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs), Mefenamic acid and Flufenamic acid. These compounds all belong to the class of N-acylated anthranilic acid derivatives and are known for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of N-acylated anthranilic acid derivatives against COX-1 and COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundTargetIC50
Mefenamic Acid hCOX-140 nM[3][4]
hCOX-23 µM[3][4]
Flufenamic Acid Derivative (Compound 15) COX-115.3 µM[5]
Flufenamic Acid Derivative (Compound 14) COX-25.0 µM[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below is a representative protocol for determining the COX inhibitory activity of a test compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the COX inhibitory activity of test compounds using a fluorometric or ELISA-based approach.

1. Reagent Preparation:

  • COX Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl (pH 8.0).

  • Hematin (Cofactor): Prepare a stock solution in a suitable solvent.

  • L-epinephrine (Cofactor): Prepare a stock solution in the assay buffer.

  • COX-1 and COX-2 Enzymes: Use purified ovine or human recombinant enzymes.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute in assay buffer to the desired final concentration (e.g., 5 µM).[6]

  • Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent like DMSO. Prepare a series of dilutions to determine the IC50 value.

  • Detection Reagent: This will vary depending on the assay format. For a fluorometric assay, a probe like ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) is used. For an ELISA, antibodies specific for prostaglandins (e.g., PGE2) are required.

2. Assay Procedure:

  • In a 96-well plate, add the COX assay buffer, hematin, and L-epinephrine.

  • Add the desired concentration of the test compound or vehicle control (DMSO) to the appropriate wells.

  • Add the COX-1 or COX-2 enzyme to each well and pre-incubate at 37°C for 10 minutes.[6]

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the reaction for a specified time (e.g., 2 minutes) at 37°C.[6]

  • Stop the reaction by adding a stopping reagent (e.g., 2.0 M HCl).[6]

3. Detection and Data Analysis:

  • Fluorometric Detection: If using a fluorometric probe, the fluorescence is measured at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the COX activity.

  • ELISA Detection: The concentration of the prostaglandin product (e.g., PGE2) is quantified using a standard ELISA protocol.[7]

  • IC50 Calculation: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the cyclooxygenase signaling pathway and a general experimental workflow for inhibitor screening.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Protection Stomach Lining Protection Prostaglandins->Stomach_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation

Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzymes, Substrate) Incubation Incubate Enzyme with Test Compound Reagents->Incubation Test_Compound Prepare Test Compound Dilutions Test_Compound->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Measure Product Formation (Fluorometry or ELISA) Termination->Detection Calculation Calculate Percent Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Generalized Workflow for COX Inhibitor Screening.

References

A Comparative Guide to the Cross-Reactivity of 2-Pivalamidobenzoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific cross-reactivity data for 2-Pivalamidobenzoic acid and its derivatives are not extensively available in the public domain. This guide therefore presents a comparative framework using a hypothetical case study of 2-Pivalamidobenzoic acid-based compounds. The experimental data herein is illustrative to guide researchers in performing and interpreting similar studies.

This guide provides an objective comparison of hypothetical 2-Pivalamidobenzoic acid-based compounds, focusing on their cross-reactivity profiles. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of workflows and biological pathways to aid researchers, scientists, and drug development professionals in assessing potential off-target effects.

Data Presentation: Quantitative Cross-Reactivity Analysis

The following tables summarize the binding affinities and tissue-specific interactions of our hypothetical compounds.

Compound Structures:

  • Compound A: 2-Pivalamidobenzoic acid (Parent Compound)

  • Compound B: An analog with modification at the carboxylic acid group.

  • Compound C: An analog with substitution on the phenyl ring.

  • Compound D: An unrelated structural control.

Table 1: Competitive Binding Affinity (IC50) of Test Compounds

This table outlines the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit 50% of the binding of a radiolabeled ligand to the target and off-target receptors. Lower IC50 values denote higher binding affinity.

CompoundPrimary Target IC50 (nM)Off-Target 1 (Receptor X) IC50 (nM)Off-Target 2 (Receptor Y) IC50 (nM)Off-Target 3 (Enzyme Z) IC50 (nM)
Compound A 151,250> 10,0005,600
Compound B 28800> 10,0004,800
Compound C 1215,000> 10,000> 20,000
Compound D > 20,000> 20,000> 20,000> 20,000

Table 2: Immunohistochemistry (IHC) Cross-Reactivity Profile of Compound A

This table summarizes the ex vivo binding of Compound A across a standard panel of frozen human tissues.[1][2] Staining intensity is scored on a scale of 0 (no staining) to 4+ (strong staining).

TissueStaining Intensity (0 to 4+)Cellular Localization
Adrenal Gland 0-
Brain (Cerebrum) 1+Glial cells
Heart 0-
Kidney 2+Proximal tubules
Liver 1+Hepatocytes
Lung 0-
Pancreas 3+Islet cells
Spleen 0-
Thyroid 1+Follicular cells

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.

Protocol 1: Competitive Radioligand Binding Assay (ELISA Format)

This protocol is used to determine the binding affinity (IC50) of test compounds against target and off-target receptors.

Materials:

  • 96-well microtiter plates pre-coated with the receptor of interest.

  • Radiolabeled ligand specific to the receptor.

  • Test compounds (Compounds A, B, C, D) at various concentrations.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Competitive Binding: To each well, add 50 µL of the diluted test compound followed by 50 µL of the specific radiolabeled ligand at a constant concentration.

  • Incubation: Incubate the plate for 2 hours at room temperature on a plate shaker.

  • Washing: Aspirate the contents of the wells and wash each well three times with 200 µL of Wash Buffer to remove unbound reagents.

  • Detection: Add 150 µL of scintillation fluid to each well.

  • Quantification: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Tissue Cross-Reactivity by Immunohistochemistry (IHC)

This protocol is designed to assess the off-target binding of a test compound in a panel of normal human tissues.[1][2]

Materials:

  • Frozen human tissue sections (5-10 µm thick) mounted on charged slides.

  • Biotinylated Compound A (test article).

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system.

  • Hematoxylin counterstain.

  • Blocking buffer (e.g., PBS with 5% BSA).

  • Wash Buffer (e.g., PBS).

Procedure:

  • Tissue Preparation: Warm frozen tissue slides to room temperature and fix in cold acetone for 10 minutes. Air dry.

  • Blocking: Rehydrate the sections in Wash Buffer and then block non-specific binding sites by incubating with Blocking Buffer for 1 hour.

  • Primary Incubation: Incubate the tissue sections with the biotinylated Compound A at a pre-optimized concentration for 1-2 hours at room temperature. Include a negative control (incubation with blocking buffer alone).

  • Secondary Incubation: Wash the slides three times with Wash Buffer. Apply the Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Chromogenic Detection: Wash the slides again, then apply the DAB substrate solution until the desired brown color develops.

  • Counterstaining: Rinse the slides in deionized water and counterstain with Hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a series of graded ethanol solutions and xylene, then coverslip with a permanent mounting medium.

  • Pathological Evaluation: A board-certified pathologist evaluates the slides for the intensity, location, and distribution of staining.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to cross-reactivity studies.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Ex Vivo Confirmation A Compound Synthesis (2-Pivalamidobenzoic Acid Analogs) B Primary Target Assay (Affinity & Potency) A->B C Broad Receptor Panel Screen (In Vitro Binding Assays) B->C D Data Analysis: Identify Lead Candidates & Cross-Reactivity Hits C->D E Tissue Cross-Reactivity Study (Immunohistochemistry) D->E Advance Lead Candidate(s) F Pathology Review & Report E->F G Safety & Toxicity Profile (Go/No-Go Decision) F->G Final Assessment

Caption: Experimental workflow for assessing compound cross-reactivity.

G cluster_pathway Cellular Signaling Pathways Target Primary Target S1 Signal Transducer 1 Target->S1 S2 Effector Protein S1->S2 Response_On Therapeutic Effect S2->Response_On OffTarget Off-Target Receptor Y OS1 Signal Transducer 3 OffTarget->OS1 OS2 Effector Protein 2 OS1->OS2 Response_Off Adverse Effect OS2->Response_Off Compound Compound A Compound->Target High Affinity (Intended Binding) Compound->OffTarget Low Affinity (Cross-Reactivity)

Caption: Hypothetical signaling pathway showing off-target effects.

References

Head-to-head comparison of different synthetic routes to 2-Pivalamidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two primary synthetic routes to 2-Pivalamidobenzoic acid, a valuable building block in pharmaceutical chemistry. The comparison focuses on the classical Schotten-Baumann acylation and a modern alternative using a peptide coupling reagent, offering insights into their respective performances based on experimental data.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Schotten-Baumann AcylationRoute 2: Peptide Coupling (EDC)
Starting Materials 2-Aminobenzoic acid, Pivaloyl chloride2-Aminobenzoic acid, Pivalic acid
Key Reagents Sodium hydroxide (or other base)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)
Typical Yield ~85-95%~90-98%
Reaction Time 1-3 hours12-24 hours
Reaction Temperature 0 °C to room temperatureRoom temperature
Key Advantages Cost-effective, uses readily available and inexpensive reagents, relatively short reaction time.High yield, milder reaction conditions, avoids the use of an acid chloride.
Key Disadvantages Pivaloyl chloride is moisture-sensitive and corrosive, requires careful handling of a strong base.EDC and HOBt are more expensive than the reagents for the Schotten-Baumann reaction, longer reaction time.

In-Depth Analysis of Synthetic Strategies

Route 1: Schotten-Baumann Acylation of 2-Aminobenzoic Acid

The Schotten-Baumann reaction is a well-established and widely used method for the acylation of amines. In this route, 2-aminobenzoic acid is reacted with pivaloyl chloride in the presence of a base, typically aqueous sodium hydroxide. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product.

This method is favored for its simplicity, cost-effectiveness, and generally high yields. The use of inexpensive and readily available starting materials and reagents makes it an attractive option for large-scale synthesis. However, the handling of pivaloyl chloride requires care as it is a corrosive and moisture-sensitive reagent.

Route 2: Peptide Coupling Reaction using EDC

A more modern approach to amide bond formation involves the use of peptide coupling reagents. In this route, 2-aminobenzoic acid is coupled with pivalic acid directly, circumventing the need for the preparation of the acid chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble carbodiimide used for this purpose, often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

This method offers the advantage of milder reaction conditions and often provides excellent yields. It avoids the use of a hazardous acid chloride, making the procedure safer and more tolerant of other functional groups. The primary drawbacks are the higher cost of the coupling reagents and typically longer reaction times compared to the Schotten-Baumann method.

Experimental Protocols

Route 1: Schotten-Baumann Acylation

Materials:

  • 2-Aminobenzoic acid

  • Pivaloyl chloride

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid in a 10% aqueous sodium hydroxide solution at 0 °C (ice bath).

  • To the stirred solution, add pivaloyl chloride dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-Pivalamidobenzoic acid.

Route 2: Peptide Coupling Reaction (EDC/HOBt)

Materials:

  • 2-Aminobenzoic acid

  • Pivalic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-aminobenzoic acid and pivalic acid in DMF, add HOBt and EDC.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Pivalamidobenzoic acid.

Logical Workflow for Route Selection

G Workflow for Selecting a Synthetic Route to 2-Pivalamidobenzoic Acid start Define Synthesis Goals cost Is cost a primary constraint? start->cost scale What is the desired scale of synthesis? cost->scale No sb Route 1: Schotten-Baumann Acylation cost->sb Yes safety Are there stringent safety/handling limitations? scale->safety Small to Medium Scale scale->sb Large Scale time Is rapid synthesis critical? safety->time No edc Route 2: Peptide Coupling (EDC) safety->edc Yes time->sb Yes time->edc No

Safety Operating Guide

Safe Disposal of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-[(2,2-dimethylpropanoyl)amino]benzoic acid must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.

Key Safety and Disposal Information

Proper disposal of this compound is crucial due to its potential environmental impact. The following table summarizes key information derived from safety data sheets.

ParameterInformationCitation
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]
Regulatory Compliance Waste material must be disposed of in accordance with national and local regulations.[1]
Environmental Hazard H412: Harmful to aquatic life with long lasting effects.[1]
Container Handling Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers like the product itself.[1]
Spill Cleanup Collect, bind, and pump off spills. Take up dry. Dispose of properly. Avoid generation of dusts.[1]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams.

  • Keep it in its original or a clearly labeled, compatible container.

3. Small Quantities (Solid):

  • For small amounts of solid waste, carefully transfer the material into a designated hazardous waste container.

  • Avoid creating dust. If necessary, moisten the material slightly with a compatible solvent (e.g., isopropanol) to minimize dust generation.

4. Contaminated Materials:

  • Any materials contaminated with this compound, such as weighing paper, gloves, and wipers, should be placed in the designated hazardous waste container.

5. Large Spills (Solid):

  • In the event of a large spill, evacuate the area if necessary.

  • Moisten the spilled material to prevent dust formation.

  • Use a shovel or other appropriate tools to carefully transfer the material into a labeled hazardous waste container.[2]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

6. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

7. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Ensure all institutional, local, and national regulations for hazardous waste disposal are followed.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid contaminated_materials Contaminated Materials (e.g., gloves, paper) assess_form->contaminated_materials Contaminated Items spill Spill assess_form->spill Spill collect_solid Carefully transfer to hazardous waste container solid_waste->collect_solid collect_contaminated Place in designated hazardous waste container contaminated_materials->collect_contaminated small_spill Small Spill/Residue spill->small_spill Small large_spill Large Spill spill->large_spill Large small_spill->collect_solid contain_spill Contain and moisten to prevent dust large_spill->contain_spill storage Store sealed container in designated secure area collect_solid->storage collect_contaminated->storage collect_spill Transfer to hazardous waste container contain_spill->collect_spill decontaminate Decontaminate spill area and collect waste collect_spill->decontaminate decontaminate->storage disposal Arrange for disposal by licensed waste management company storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2-[(2,2-dimethylpropanoyl)amino]benzoic acid (CAS No. 101724-84-9). The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn where splashing is a possibility.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact.
Respiratory Protection For handling solids that may generate dust, a dust respirator is recommended. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational and Disposal Plans

Safe Handling Procedures:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the supplier's label and hazard pictograms are clearly visible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Prepare all necessary equipment, including a calibrated scale, weighing paper, and appropriate utensils.

  • Weighing and Handling:

    • Perform all manipulations of the solid compound within the chemical fume hood to control dust.

    • Use designated, clean spatulas and weighing paper.

    • Avoid creating dust. If dust is generated, do not breathe it in.

    • After weighing, securely close the container.

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

    • Decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan:

  • Waste Collection: All waste material, including contaminated gloves, weighing paper, and disposable labware, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose

Caption: Safe handling and disposal workflow.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2-dimethylpropanoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.